An In-depth Technical Guide to 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride: A Prospective Analysis
Disclaimer: Publicly available scientific data on 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride is limited. This guide provides a prospective analysis based on established chemical principles and structure-act...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: Publicly available scientific data on 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride is limited. This guide provides a prospective analysis based on established chemical principles and structure-activity relationships derived from analogous compounds.
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for targeting a wide range of biological receptors. This guide focuses on the hydrochloride salt of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine, a compound of interest due to its structural similarities to known neuromodulatory agents. The presence of a methoxybenzyl ether moiety suggests potential interactions with central nervous system (CNS) targets, such as dopamine and serotonin receptors.[3][4][5][6] This document aims to provide a comprehensive technical overview for researchers and drug development professionals, covering its proposed synthesis, predicted physicochemical properties, potential pharmacological profile, and analytical characterization.
Proposed Synthesis
A plausible and efficient synthetic route to 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride is via the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[7][8][9][10] This approach involves the reaction of an alkoxide with an alkyl halide.
The proposed synthesis would commence with commercially available 3-piperidinemethanol. The nitrogen of the piperidine ring would first need to be protected, for instance, with a tert-butoxycarbonyl (Boc) group, to prevent its reaction in the subsequent steps. The protected 3-piperidinemethanol would then be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide would then act as a nucleophile, reacting with 2-methoxybenzyl chloride in an SN2 reaction to form the desired ether linkage. Finally, deprotection of the Boc group using acidic conditions, such as hydrochloric acid in dioxane, would yield the target compound, 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride.
3-{[(2-Methoxybenzyl)oxy]methyl}piperidine Hydrochloride: A Comprehensive Technical Guide to Molecular Architecture, Synthesis, and Applications
Executive Summary In the landscape of modern drug discovery, the strategic selection of chemical building blocks dictates the success of downstream lead optimization. 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochlor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, the strategic selection of chemical building blocks dictates the success of downstream lead optimization. 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride (CAS: 1220036-97-4) represents a highly versatile, privileged scaffold. By combining a basic piperidine core with a conformationally flexible ether linkage and a lipophilic, sterically tuned 2-methoxybenzyl moiety, this intermediate provides medicinal chemists with an ideal vector for targeting deep hydrophobic pockets in G-protein coupled receptors (GPCRs) and kinase domains.
This whitepaper provides an authoritative, in-depth analysis of the compound’s physicochemical properties, process-scale synthetic methodologies, and downstream derivatization strategies.
The structural integrity of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine is defined by three distinct pharmacophoric domains:
The Piperidine Core: Acts as the primary handle for derivatization. In physiological environments, the secondary amine is protonated, enhancing aqueous solubility and providing a critical hydrogen-bond donor/ionic interaction point.
The Ether Linkage: Unlike ester or amide linkers, the ether bond provides superior metabolic stability against plasma esterases while maintaining rotational flexibility.
The 2-Methoxybenzyl Group: The ortho-methoxy substitution serves a dual purpose. Sterically, it restricts the rotation of the phenyl ring, locking it into a predictable conformation. Electronically, the methoxy oxygen acts as a localized hydrogen-bond acceptor.
To facilitate formulation and storage, the compound is isolated as a hydrochloride salt. The quantitative physicochemical parameters are summarized in the table below, sourced from verified supplier databases [1, 2, 5].
The synthesis of this intermediate requires precise control over chemoselectivity to prevent unwanted N-alkylation. The most robust route utilizes an N-Boc protected starting material, followed by an S_N2 etherification and subsequent acidic deprotection.
Caption: Synthetic logic and workflow for 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride.
Step-by-Step Experimental Protocol
Step 1: Williamson Ether Synthesis
The formation of the ether linkage relies on the classic 1 [3].
Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with N-Boc-3-piperidinemethanol (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (0.5 M). Cool the solution to 0°C using an ice bath.
Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in portions.
Causality Insight: NaH is a strong, non-nucleophilic base. The evolution of hydrogen gas provides a self-validating visual cue (effervescence) that the primary alkoxide is forming. DMF is chosen because its polar aprotic nature solvates the sodium cation, leaving the alkoxide "bare" and highly nucleophilic.
Alkylation: After stirring for 30 minutes, add 2-methoxybenzyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc), wash the organic layer with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography to yield the N-Boc protected intermediate.
Step 2: Boc Deprotection and Salt Formation
The tert-butoxycarbonyl (Boc) group is selectively cleaved using 2 [4].
Preparation: Dissolve the N-Boc intermediate in a minimal amount of anhydrous dichloromethane (DCM).
Cleavage: Add 4M HCl in 1,4-dioxane (5.0 eq) at room temperature.
Causality Insight: Unlike Trifluoroacetic acid (TFA)—which often leaves residual oily salts that complicate downstream purification—HCl in dioxane provides a highly controlled environment. Dioxane stabilizes the protonated intermediates.
Isolation: As the Boc group decomposes into isobutylene and carbon dioxide, the resulting amine hydrochloride salt precipitates directly out of the solvent mixture. This precipitation acts as a self-validating system: the appearance of a white solid confirms product formation and drives the reaction to completion.
Filtration: Filter the precipitate, wash with cold diethyl ether to remove non-polar impurities, and dry under high vacuum to afford 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride as a white crystalline solid.
Once isolated, the secondary amine of the piperidine ring serves as an ideal nucleophile for further diversification. Because the molecule already contains a bulky, lipophilic tail, derivatizing the nitrogen allows chemists to rapidly build libraries of complex Active Pharmaceutical Ingredients (APIs).
Caption: Downstream derivatization pathways for the piperidine secondary amine scaffold.
Reductive Amination: Treatment with aldehydes or ketones in the presence of NaBH(OAc)₃ yields N-alkyl derivatives, highly sought after in CNS drug discovery for their ability to cross the blood-brain barrier.
Amidation: Reaction with acid chlorides or carboxylic acids (via HATU/DIPEA) yields amides, which are frequently utilized to modulate GPCR activity.
Cross-Coupling: Buchwald-Hartwig amination or S_NAr reactions with aryl halides generate N-aryl piperidines, common motifs in modern kinase inhibitors.
Analytical Characterization & Quality Control
To ensure batch-to-batch reproducibility and maintain scientific integrity, the intermediate must be rigorously characterized:
¹H NMR (400 MHz, DMSO-d₆): Key diagnostic peaks include the benzylic protons (singlet, ~4.5 ppm), the methoxy group (singlet, ~3.8 ppm), and the broad exchangeable signals for the piperidinium protons (~9.0 ppm).
LC-MS (ESI+): The expected mass-to-charge ratio (m/z) for the free base [M+H]⁺ is 236.1.
HPLC: Purity should be assessed using a reverse-phase C18 column with a gradient of Water/Acetonitrile (containing 0.1% TFA). UV detection at 254 nm and 280 nm ensures the integrity of the 2-methoxybenzyl chromophore.
Handling, Stability, and Storage Protocols
As a hydrochloride salt, 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine exhibits mild hygroscopicity.
Storage: It must be stored in a tightly sealed container at 2-8°C.
Handling: Weighing should ideally be performed in a low-humidity environment to prevent water absorption, which can skew stoichiometric calculations in highly sensitive downstream catalytic reactions.
Stability: The compound is highly stable under standard laboratory conditions but should be protected from strong oxidizing agents to prevent degradation of the ether linkage.
An In-depth Technical Guide to the Presumed Biological Activity of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the predicted biological activity of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochlo...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted biological activity of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride, a piperidine derivative with significant structural similarity to known monoamine reuptake inhibitors. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from closely related analogs and the broader pharmacology of the piperidine scaffold to propose a likely mechanism of action. This guide is intended to serve as a foundational resource for researchers initiating studies on this molecule, offering a strong hypothesis for its biological function and detailed protocols for its experimental validation. The primary hypothesis is that 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride functions as a monoamine reuptake inhibitor, a class of compounds with established therapeutic applications in mood disorders.
Introduction and Chemical Profile
3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride is a piperidine derivative characterized by a 2-methoxybenzyl ether linkage at the 3-position of the piperidine ring. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for in vitro and in vivo studies.
While this compound is available commercially for research purposes, a comprehensive biological profile has not been extensively documented in peer-reviewed literature.[1][2][3]
Predicted Biological Activity: A Monoamine Reuptake Inhibitor
The most compelling evidence for the biological activity of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride comes from a closely related analog, 3-[(2-ethoxyphenoxy)methyl]piperidine.[4] This compound, differing only by an ethoxy group instead of a methoxy group on the benzyl ring, has been shown to possess antidepressant-like activity.[4] The mechanism underlying this effect was identified as the inhibition of biogenic amine reuptake in synaptosomal fractions.[4] Given the minor structural difference, it is highly probable that 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride shares this mechanism of action.
Monoamine reuptake inhibitors increase the synaptic concentrations of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by blocking their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).
The Monoamine Hypothesis of Depression
The "monoamine hypothesis" of depression posits that a deficiency in the synaptic levels of monoamine neurotransmitters contributes to the pathophysiology of depressive disorders. By inhibiting the reuptake of these neurotransmitters, the duration and intensity of their signaling are enhanced, which is believed to mediate the therapeutic effects of many antidepressant medications.
Potential Secondary or Off-Target Activities
The piperidine scaffold is a common feature in a variety of biologically active compounds. Therefore, it is prudent to consider potential secondary or off-target activities for 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO is another established mechanism for increasing synaptic monoamine levels.[5] Some piperidine derivatives have been shown to interact with these enzymes.
Neurokinin-1 (NK1) Receptor Antagonism
The piperidine ring is also a core structural element in several potent and selective antagonists of the neurokinin-1 (NK1) receptor.[6][7] NK1 receptor antagonists have demonstrated antiemetic and anxiolytic properties.[6][7][8]
Experimental Protocols for Biological Characterization
To validate the predicted biological activity of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride, a series of in vitro assays are recommended.
Monoamine Transporter Binding Assays
These assays determine the affinity of the compound for the monoamine transporters.
Principle: Competitive binding assay using radiolabeled ligands specific for each transporter (DAT, NET, and SERT) in cell lines or tissue preparations expressing these transporters.
Step-by-Step Methodology:
Preparation of Membranes: Prepare cell membrane homogenates from HEK293 cells stably expressing human DAT, NET, or SERT.
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride.
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
Termination: Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Data Presentation:
Transporter
Radioligand
IC50 (nM)
Ki (nM)
DAT
[³H]WIN 35,428
NET
[³H]nisoxetine
SERT
[³H]citalopram
Monoamine Reuptake Inhibition Assays
These functional assays measure the ability of the compound to inhibit the uptake of neurotransmitters into cells.
Principle: Measure the uptake of radiolabeled monoamines (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin) into cells expressing the respective transporters in the presence of the test compound.[9]
Step-by-Step Methodology:
Cell Culture: Culture HEK293 cells stably expressing human DAT, NET, or SERT in 96-well plates.
Pre-incubation: Wash the cells with buffer and pre-incubate with varying concentrations of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride.
Initiation of Uptake: Add a fixed concentration of the respective radiolabeled monoamine to initiate uptake.
Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
Data Analysis: Determine the IC50 value for the inhibition of uptake for each monoamine.
Data Presentation:
Transporter
Substrate
IC50 (nM)
DAT
[³H]Dopamine
NET
[³H]Norepinephrine
SERT
[³H]Serotonin
Monoamine Oxidase (MAO) Inhibition Assays
These assays assess the potential of the compound to inhibit MAO-A and MAO-B.
Principle: A fluorometric assay that detects the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate by MAO.[10]
Step-by-Step Methodology:
Enzyme Preparation: Use recombinant human MAO-A or MAO-B.
Incubation: In a 96-well plate, incubate the MAO enzyme with varying concentrations of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride.
Substrate Addition: Add a suitable substrate (e.g., kynuramine or tyramine) and a probe that reacts with H₂O₂ to produce a fluorescent signal.[11]
Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader.
Data Analysis: Determine the IC50 value for the inhibition of MAO-A and MAO-B activity.
Data Presentation:
Enzyme
IC50 (nM)
MAO-A
MAO-B
Signaling Pathways and Logical Relationships
The predicted mechanism of action of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride as a monoamine reuptake inhibitor involves the modulation of synaptic neurotransmission.
DOT Language Diagram of Predicted Mechanism:
Caption: Predicted mechanism of action.
DOT Language Diagram of Experimental Workflow:
Caption: Recommended experimental workflow.
Conclusion
Based on the strong evidence from its close structural analog, 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride is predicted to function as a monoamine reuptake inhibitor. This guide provides a robust framework for the experimental validation of this hypothesis, outlining detailed protocols for binding and functional assays. The characterization of this compound could be of significant interest to researchers in the fields of medicinal chemistry and neuropharmacology, particularly in the context of developing novel therapeutics for mood disorders. Further in vivo studies would be warranted following in vitro characterization to assess its antidepressant-like efficacy and pharmacokinetic profile.
References
Mayer, F. P., Wimmer, L., Dillon, C., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 642. [Link]
Andres-Mach, M., et al. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters, 275, 59-66. [Link]
Korn, M., et al. (2023). Effect of Neurokinin-1 Receptor Antagonists on Experimental Postoperative Adhesion: A Systematic Review and Meta-Analysis with Trial Sequential Analysis of Preclinical Studies. Journal of Clinical Medicine, 12(21), 6819. [Link]
Wikipedia contributors. (2023, November 29). NK1 receptor antagonist. In Wikipedia, The Free Encyclopedia. [Link]
Zheng, G., et al. (2008). Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse. AAPS Journal, 10(1), 125-133. [Link]
Singh, G., & Jain, K. (2024). Antiemetic Neurokinin-1 Receptor Blockers. In StatPearls. StatPearls Publishing. [Link]
Khatun, M., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 28(21), 7393. [Link]
Aziz, Z. (2014). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Palliative Medicine, 3(2), 132-137. [Link]
Herraiz, T., & Guillen, H. (2012). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in molecular biology (Clifton, N.J.), 829, 219-32. [Link]
Abali, H. (2014). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. AME Publishing Company. [Link]
Janssen, P. A. J. (1967). U.S. Patent No. 3,318,900. Washington, DC: U.S.
De Tullio, P., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 30(1), 222-5. [Link]
NextSDS. (n.d.). 3-(2-METHOXYBENZYL)PIPERIDINE HYDROCHLORIDE — Chemical Substance Information. [Link]
Nickell, J. R., et al. (2012). The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse. Advances in pharmacology (San Diego, Calif.), 64, 51-84. [Link]
NextSDS. (n.d.). 3-(2-METHOXY-5-METHYL-BENZYL)-PIPERIDINE HYDROCHLORIDE — Chemical Substance Information. [Link]
Beyza, G. O., et al. (2020). SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTEMS. AVESİS. [Link]
Desai, M. C., & Macor, J. E. (2005). Metabolites of (+)-(2s, 3s)-3-(2-methoxy-5-trifluoromethoxybenzylamino)-2-phenyl-piperidine.
Nickell, J. R., et al. (2010). meso-Transdiene Analogs Inhibit Vesicular Monoamine Transporter-2 Function and Methamphetamine-Evoked Dopamine Release. Journal of Pharmacology and Experimental Therapeutics, 335(1), 184-193. [Link]
Google P
Google Patents. (2017). WO2017135306A1 - Substituted piperidine compound and use thereof.
Siwek, A., et al. (2021). Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. Pharmaceuticals, 14(8), 785. [Link]
Kim, Y., et al. (2023). Molecular basis of vesicular monoamine transport and neurological drug interactions. Nature, 623(7988), 860-868. [Link]
An In-depth Technical Guide to the Safety, Handling, and Storage of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride is a substituted piperidine derivative of interest in pharmaceutical research and drug...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride is a substituted piperidine derivative of interest in pharmaceutical research and drug development. The piperidine scaffold is a crucial heterocyclic motif found in numerous clinically approved drugs, valued for its structural versatility and ability to interact with biological targets.[1][2] The incorporation of a methoxybenzyl ether moiety suggests its potential role as an intermediate in the synthesis of more complex molecules, where the benzyl group can serve as a protecting group.[3][4] As with any novel chemical entity, a thorough understanding of its safe handling, storage, and potential hazards is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.
This guide provides a comprehensive overview of the safety considerations, handling protocols, and storage requirements for 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, the information herein is synthesized from data on structurally related piperidine derivatives, hydrochloride salts, and benzyl ethers, combined with established principles of laboratory safety.
Chemical and Physical Properties
A summary of the known and inferred properties of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride is presented below.
Typical for hydrochloride salts of organic amines[6]
Solubility
Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol); sparingly soluble in nonpolar organic solvents.
Hydrochloride salts are generally water-soluble.[6]
Hygroscopicity
Likely to be hygroscopic, absorbing moisture from the air.
A common characteristic of hydrochloride salts.[6][7]
Hazard Identification and Toxicology
GHS Hazard Classification (Inferred)
Based on data for similar piperidine derivatives and hydrochloride salts, the following Globally Harmonized System (GHS) classifications are anticipated:
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.
Specific Target Organ Toxicity - Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.
Toxicological Summary (Inferred)
Endpoint
Anticipated Effect
Rationale
Inhalation
May cause respiratory tract irritation.
Piperidine and its derivatives can be irritating to the respiratory system.[8]
Skin Contact
May cause skin irritation, redness, and pain.
Similar piperidine compounds are classified as skin irritants.
Eye Contact
Causes serious eye irritation, potentially leading to redness, tearing, and blurred vision.
The hydrochloride salt form can be particularly irritating to the eyes.
Ingestion
Harmful if swallowed. May cause gastrointestinal irritation, nausea, and vomiting.
Based on general toxicity of amine hydrochlorides.
Chronic Exposure
No data available. Long-term effects are unknown.
As a novel compound, chronic toxicity has not been established.
Safe Handling Protocols
Adherence to stringent safety protocols is essential when working with 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling, but the following PPE is mandatory:
Eye and Face Protection : Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.
Hand Protection : Chemically resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.
Body Protection : A flame-retardant lab coat or a chemical-resistant apron is essential.
Respiratory Protection : All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.
Engineering Controls
Chemical Fume Hood : All weighing, transferring, and dissolution of the solid compound must be conducted in a chemical fume hood.
Safety Shower and Eyewash Station : A safety shower and eyewash station must be readily accessible in the immediate work area.
Step-by-Step Handling Procedure
Preparation : Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and pre-labeled containers.
Weighing : Carefully weigh the desired amount of the solid compound on an analytical balance inside the fume hood. Use a draft shield to prevent air currents from affecting the measurement and dispersing the powder.
Transfer : Use a clean spatula to transfer the weighed compound to the reaction vessel or a suitable container for dissolution.
Dissolution : If preparing a solution, add the solvent slowly to the solid to avoid splashing. Cap the container and mix by swirling, vortexing, or sonicating until fully dissolved.
Post-Handling : After handling, decontaminate all surfaces and equipment. Dispose of all contaminated consumables, including gloves and weigh boats, as hazardous waste. Wash hands thoroughly with soap and water.
Storage and Stability
Proper storage is critical to maintain the chemical integrity and prevent degradation of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride.
Storage Parameter
Recommendation
Rationale
Temperature
Store in a cool, dry place, ideally at refrigerated temperatures (2-8 °C) for long-term storage.[9]
Lower temperatures slow down potential degradation pathways.
Atmosphere
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
The compound is likely hygroscopic and may be sensitive to air and moisture.[6][10]
Light
Protect from light by storing in an amber vial or a light-blocking outer container.
Benzyl ethers can be sensitive to light-mediated oxidation.[11]
Incompatible Materials
Store away from strong oxidizing agents, strong bases, and strong acids.
To prevent unwanted chemical reactions.
Chemical Stability Considerations
Benzyl Ether Moiety : Benzyl ethers are generally stable but can be cleaved under certain conditions, such as catalytic hydrogenolysis or by strong acids.[3][4][11]
Piperidine Ring : The piperidine ring is susceptible to oxidation, which can lead to ring-opening or the formation of various oxidation products.[12]
Hydrochloride Salt : As a hydrochloride salt, the compound is acidic and can react with bases. It is also likely to be hygroscopic, and moisture absorption can lead to clumping and potential degradation.[6]
Emergency Procedures
Spill Response
In the event of a spill, immediate and appropriate action is crucial.
For a Small Spill (Solid):
Evacuate and Secure : Evacuate non-essential personnel from the immediate area.
Ventilate : Ensure the area is well-ventilated by working within a fume hood.
Contain and Clean :
Wearing appropriate PPE, gently cover the spill with a dry, inert absorbent material such as vermiculite or sand to prevent the powder from becoming airborne.[13][14]
Carefully sweep the absorbed material into a designated hazardous waste container.[13]
Do not use water for cleanup of the initial solid spill as this will dissolve the compound and could spread contamination.
Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and then with soap and water. Collect all cleaning materials for disposal as hazardous waste.
Report : Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
For a Large Spill:
Evacuate the laboratory immediately and alert others in the vicinity.
Close the laboratory doors and prevent entry.
Contact your institution's EHS or emergency response team.
Provide them with as much information as possible about the spilled substance.
First Aid Measures
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
All waste materials contaminated with 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
While 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride is a valuable compound in research and development, it must be handled with the appropriate precautions. By understanding its potential hazards and adhering to the safety, handling, and storage guidelines outlined in this document, researchers can work with this compound in a safe and effective manner. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
Visualizations
Logical Relationship: PPE Selection
Caption: PPE selection based on compound hazards.
Workflow: Safe Handling Protocol
Caption: Step-by-step safe handling workflow.
References
Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. Available at: [Link]
Under what conditions does piperidine decompose?. Biosynce. Available at: [Link]
Alcohol Protecting Groups. University of Calgary. Available at: [Link]
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Available at: [Link]
Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Science Publishing. Available at: [Link]
Spill procedure: Clean-up guidance. Queen Mary University of London. Available at: [Link]
A new amidohydrolase and β-oxidation–like pathway for piperine catabolism in soil actinomycetes. PMC. Available at: [Link]
SPILL CLEANUP QUICK REFERENCE. University of Alabama in Huntsville. Available at: [Link]
Spill Management Procedure. Texas A&M Texarkana. Available at: [Link]
Spill Kits and Spill Clean Up Procedures. Georgia Institute of Technology. Available at: [Link]
Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. Available at: [Link]
Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms. ACS Publications. Available at: [Link]
Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. Available at: [Link]
US20030180249A1 - Dosage forms for hygroscopic active ingredients. Google Patents.
3-(2-METHOXYBENZYL)PIPERIDINE HYDROCHLORIDE — Chemical Substance Information. NextSDS. Available at: [Link]
Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI. Available at: [Link]
Behavior of moisture gain and equilibrium moisture contents (EMC) of various drug substances and correlation with compendial information on hygroscopicity and loss on drying. PubMed. Available at: [Link]
2-(3-Methoxy-benzyl)-piperidine hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]
化学品安全技术说明书 (Safety Data Sheet). Alfa Aesar. Available at: [Link]
Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. ScienceDirect. Available at: [Link]
Some novel piperidine analogues having strong alpha glucosidase inhibition. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. Available at: [Link]
Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. Available at: [Link]
(PDF) Thermal Decomposition of 1-[2,2-bis(Methoxy-NNO-azoxy)ethyl]-3-nitropyrazole. ResearchGate. Available at: [Link]
UNIVERSITY OF CALIFORNIA RIVERSIDE Thermal Decomposition Mechanisms of Molecules Relevant to Chemical Vapor Deposition and Fuel. eScholarship. Available at: [Link]
3-[(2-methoxyphenyl)methyl]piperidine hydrochloride (C13H19NO). PubChemLite. Available at: [Link]
Suppression of piperidine-mediated side product formation for Asp(OBut)-containing peptides by the use of N-(2-hydroxy-4-methoxybenzyl)(Hmb) backbone amide protection. RSC Publishing. Available at: [Link]
Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. ACS Publications. Available at: [Link]
3-Hydroxy-1-(4-methoxybenzyl)piperidin-2-one. PMC. Available at: [Link]
Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. RSC Publishing. Available at: [Link]
WO2005113503A2 - Metabolites of (+)-(2s, 3s)-3-(2-methoxy-5-trifluoromethoxybenzylamino)-2-phenyl-piperidine. Google Patents.
A Technical Guide to the Preliminary Neuroscience Research Applications of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals Foreword: Charting a Course for a Novel Piperidine Compound The piperidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevale...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: Charting a Course for a Novel Piperidine Compound
The piperidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of clinically successful central nervous system (CNS) therapeutics. Its conformational flexibility and ability to engage in key hydrogen bonding interactions have made it a privileged structure in the design of agents targeting a wide array of neurotransmitter systems. When coupled with a methoxybenzyl moiety, as in the case of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride, a molecule of significant intrigue emerges for the neuroscience researcher.
While direct empirical data on this specific hydrochloride salt in neuroscience literature is nascent, its structural components provide a strong, rational basis for hypothesizing its potential mechanisms of action and therapeutic applications. The methoxybenzyl group, for instance, is a common feature in compounds targeting monoamine transporters and receptors, while the piperidine core is integral to ligands for sigma receptors, NMDA receptors, and various acetylcholine receptors.
This guide, therefore, serves as a proactive and technically-grounded roadmap for the preliminary investigation of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride. It is designed not as a rigid protocol, but as a strategic framework for inquiry, empowering researchers to systematically uncover the neuropharmacological profile of this promising compound. We will proceed from foundational principles of chemical similarity to propose a multi-tiered research workflow, complete with detailed experimental protocols and data interpretation strategies.
Hypothesized Mechanisms of Action and Potential Therapeutic Targets
Based on an extensive review of compounds bearing structural homology to 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride, several high-probability molecular targets within the CNS can be postulated. The initial research thrust should, therefore, be a broad-based screening approach against these targets.
Sigma Receptors (σ1 and σ2)
The sigma-1 (σ1) receptor, in particular, is a compelling starting point. It is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric conditions, including neuropathic pain, neurodegenerative diseases like Alzheimer's and Parkinson's, depression, and substance use disorders[1][2][3]. The piperidine moiety is a critical structural element for high-affinity binding to the σ1 receptor[4][5].
Rationale for Investigation: The structural similarity to known σ1 modulators suggests that 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride could act as either an agonist or an antagonist at this receptor, with profound implications for its therapeutic potential.
Dopamine Transporter (DAT)
Piperidine derivatives are frequently investigated as inhibitors of the dopamine transporter (DAT), with the goal of developing "atypical" inhibitors that may have a lower abuse potential than traditional stimulants like cocaine[6][7]. These compounds are of interest for treating psychostimulant use disorders[6].
Rationale for Investigation: The overall structure of the target compound aligns with the general pharmacophore of many DAT inhibitors, making this a high-priority target for investigation[8][9][10].
NMDA Receptors
Piperidine-containing compounds have been successfully developed as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor[11][12]. Such antagonists have therapeutic potential as anticonvulsants and in the treatment of neurodegenerative disorders and cerebral ischemia[11][13][14].
Rationale for Investigation: Given the established role of piperidine derivatives in NMDA receptor antagonism, it is crucial to assess the activity of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride at this receptor complex.
Acetylcholine Receptors (Nicotinic and Muscarinic)
Both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors are modulated by piperidine-based compounds. Positive allosteric modulators (PAMs) of α4β2 nAChRs have potential in treating nicotine dependence and other neuropsychiatric conditions[15][16]. Similarly, M4 mAChR modulators are being explored for Alzheimer's disease[17][18]. The compound also shares structural similarities with acetylcholinesterase (AChE) inhibitors[19].
Rationale for Investigation: The versatility of the piperidine scaffold in targeting the cholinergic system necessitates a comprehensive screening against both major classes of acetylcholine receptors and the AChE enzyme.
Histamine H3 Receptors
There is a growing body of research on dual-acting ligands that target both the histamine H3 and sigma-1 receptors, with promising applications in the treatment of nociceptive and neuropathic pain[4][5].
Rationale for Investigation: The potential for dual activity at H3 and σ1 receptors warrants investigation, as this could represent a novel analgesic mechanism.
Neurokinin 1 (NK1) Receptors
A structurally very similar compound, (+)-(2S,3S)-3-(2-[11C}Methoxybenzylamino)-2-phenylpiperidine, is a known high-affinity ligand for the neurokinin 1 (NK1) receptor and is used in positron emission tomography (PET) imaging to study pain, nausea, and depression[20][21].
Rationale for Investigation: This close structural relationship provides a strong impetus to evaluate the binding and functional activity of the target compound at the NK1 receptor.
Proposed Preliminary Research Workflow
A systematic, multi-stage approach is recommended to efficiently characterize the neuropharmacological profile of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride.
Caption: A multi-phase workflow for the preliminary neuropharmacological characterization of a novel compound.
Detailed Experimental Protocols
The following protocols are provided as a starting point for the initial in vitro characterization of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride.
This protocol aims to determine the binding affinity (Ki) of the test compound for the σ1 receptor.
Materials:
HEK293 cells stably expressing the human σ1 receptor.
Radioligand: [³H]-(+)-Pentazocine.
Non-specific binding control: Haloperidol.
Assay buffer: Tris-HCl buffer (50 mM, pH 7.4).
Test compound: 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride, serially diluted.
96-well microplates.
Scintillation counter.
Procedure:
Membrane Preparation: Harvest membranes from HEK293 cells expressing the σ1 receptor.
Assay Setup: In a 96-well plate, add assay buffer, the serially diluted test compound, and the radioligand ([³H]-(+)-Pentazocine) at a final concentration close to its Kd.
Incubation: Incubate the plates for a specified time (e.g., 60 minutes) at room temperature to allow for binding equilibrium.
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This assay evaluates the potential of the compound to protect neurons from glutamate-induced cell death, a common mechanism in neurodegenerative diseases and stroke.
Materials:
Human neuroblastoma cell line (e.g., SH-SY5Y).
Cell culture medium (e.g., DMEM/F12).
L-Glutamic acid.
Test compound: 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride.
Cell Plating: Seed SH-SY5Y cells into 96-well plates and allow them to adhere and grow for 24 hours.
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
Induction of Injury: Induce neurotoxicity by adding a high concentration of L-glutamic acid to the cell culture medium.
Incubation: Incubate the plates for 24 hours.
Cell Viability Assessment (MTT Assay):
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
Solubilize the formazan crystals with DMSO.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the control (untreated) and glutamate-only treated cells.
Data Interpretation and Future Directions
The outcomes of this preliminary research workflow will provide a foundational understanding of the neuropharmacological profile of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride.
High-Affinity Binding: Should the compound exhibit high affinity for a particular target (e.g., σ1 receptor), subsequent functional assays are imperative to determine if it acts as an agonist, antagonist, or allosteric modulator.
Neuroprotective Effects: If the compound demonstrates significant neuroprotective activity in the in vitro assay, further investigation into the underlying mechanism (e.g., anti-apoptotic, anti-inflammatory pathways) is warranted.
Selectivity: A favorable selectivity profile (high affinity for the primary target with low affinity for off-targets) is a key indicator of a promising therapeutic lead.
CNS Penetration: Positive results from in vitro and cellular assays should be followed by pharmacokinetic studies to confirm that the compound can cross the blood-brain barrier.
Behavioral Effects: The choice of initial in vivo behavioral models should be guided by the in vitro findings. For example, if the compound is a potent DAT inhibitor, locomotor activity studies would be appropriate. If it shows affinity for the σ1 receptor, models of neuropathic pain could be employed.
Conclusion
While the journey from a novel chemical entity to a clinical therapeutic is long and arduous, 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride presents a compelling starting point for neuroscience drug discovery. Its structural motifs, shared with a multitude of CNS-active agents, provide a strong rationale for a systematic and hypothesis-driven investigation. The research framework outlined in this guide offers a clear path forward for elucidating the neuropharmacological properties of this compound and uncovering its potential to address unmet needs in the treatment of neurological and psychiatric disorders.
References
Benchchem. (n.d.). Application Notes and Protocols for Piperidine-Substituted Heterocycles in Neuroscience Research.
ChemRxiv. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators.
ACS Publications. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
PubMed. (n.d.). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action.
PubMed. (2020, August 9). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability.
PubMed. (2003, April 10). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine.
PMC. (2022, October 14). From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators.
ResearchGate. (n.d.). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant ??4??2 nicotinic acetylcholine receptor potentiators | Request PDF.
PubMed. (n.d.). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues.
ACS Publications. (2003, March 4). High Affinity Hydroxypiperidine Analogues of 4-(2-Benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo | Journal of Medicinal Chemistry.
Journal of Medicinal Chemistry. (n.d.). NMDA antagonist activity of (.+-.)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid residues with the (-)-2R,4S-isomer.
ResearchGate. (n.d.). Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors.
Google Patents. (n.d.). US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity.
PubMed. (n.d.). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer.
Frontiers. (n.d.). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors.
Google Patents. (n.d.). WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists.
PMC. (2016, December 5). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands.
MDPI. (2023, January 28). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators.
PMC. (2018, June 28). Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor.
PMC. (n.d.). Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine.
ACS Publications. (2023, July 7). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain | Journal of Medicinal Chemistry.
Thieme. (2025, February 24). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties.
Benchchem. (n.d.). Application Notes and Protocols for Piperidine-Containing Scaffolds in Novel Compound Development.
ResearchGate. (2023, September 12). (PDF) Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives.
PubMed. (2008, January 23). 3-(2-[ 11 C]Methoxybenzylamino)-2-phenylpiperidine.
PubMed. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds.
ACS Publications. (2020, August 27). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists.
A Comprehensive Technical Guide to the Thermogravimetric Analysis of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride
This guide provides an in-depth exploration of the thermogravimetric analysis (TGA) of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride, a compound of interest in pharmaceutical development. Tailored for research...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth exploration of the thermogravimetric analysis (TGA) of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride, a compound of interest in pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a standard protocol to offer a detailed rationale for experimental design and a thorough framework for data interpretation. The principles and methodologies outlined herein are designed to ensure scientific rigor and produce trustworthy, reproducible results.
Introduction: The Critical Role of Thermal Stability in Drug Development
In the pharmaceutical industry, understanding the thermal stability of an active pharmaceutical ingredient (API) is paramount.[1][2] Thermogravimetric analysis (TGA) is a cornerstone technique for this assessment, providing precise measurements of a material's mass change as a function of temperature in a controlled atmosphere.[3][4] This data is crucial for determining optimal storage conditions, identifying potential degradation pathways, and ensuring the safety, efficacy, and shelf-life of the final drug product.[2]
The subject of this guide, 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride, is a complex organic molecule incorporating a piperidine ring, a benzyl ether linkage, and a hydrochloride salt. Each of these structural motifs contributes to its overall thermal behavior. This guide will deconstruct the anticipated thermal decomposition of this molecule, providing a predictive framework for its TGA profile.
Principles of Thermogravimetric Analysis
TGA operates on a simple yet powerful principle: a sample is placed in a sensitive microbalance within a furnace and heated according to a predefined temperature program.[3] Any physical or chemical event that results in a mass change, such as desorption, dehydration, or decomposition, is recorded. The output is a thermogram, a plot of mass versus temperature. The first derivative of this curve, known as the derivative thermogram (DTG), shows the rate of mass change and helps to pinpoint the temperatures of maximum decomposition rates.
Experimental Design: A Self-Validating Protocol
The following protocol is designed to be a self-validating system, incorporating best practices to ensure data integrity and reproducibility.
Instrument and Sample Preparation
A calibrated thermogravimetric analyzer is essential for accurate results.
Sample Preparation:
Ensure the 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride sample is homogenous. If necessary, gently grind the sample to a fine powder.
Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA pan (typically aluminum or platinum).
Distribute the sample evenly across the bottom of the pan to ensure uniform heat transfer.
TGA Experimental Parameters
The choice of experimental parameters is critical for obtaining meaningful data.
Parameter
Recommended Setting
Rationale
Temperature Range
Ambient to 600 °C
This range is sufficient to capture initial moisture loss and the complete decomposition of most organic pharmaceutical compounds.
Heating Rate
10 °C/min
A rate of 10 °C/min provides a good balance between resolution of thermal events and experimental time. Slower rates can improve resolution but may not be necessary for initial screening.
Purge Gas
Nitrogen (Inert)
An inert atmosphere prevents oxidative decomposition, allowing for the study of the inherent thermal stability of the molecule.
Flow Rate
50 mL/min
A consistent flow rate ensures the efficient removal of gaseous decomposition products from the sample environment.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the TGA experiment.
Experimental workflow for TGA analysis.
Predicted Thermal Decomposition Profile and Data Interpretation
While specific experimental data for 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride is not publicly available, a predicted decomposition pathway can be constructed based on the known thermal behavior of its constituent functional groups.
Anticipated Thermal Events
The thermogram of this compound is expected to exhibit a multi-stage decomposition profile.
Temperature Range (°C)
Predicted Mass Loss (%)
Corresponding Event
< 150
Minor
Loss of adsorbed water or volatile impurities.
150 - 250
~15%
Dehydrochlorination: Loss of hydrogen chloride (HCl).
250 - 400
Significant
Decomposition of the organic molecule, likely initiated by cleavage of the benzyl ether linkage.
> 400
Gradual
Further decomposition and charring of the remaining organic fragments.
Mechanistic Insights
Step 1: Dehydrochlorination
Organic hydrochlorides are known to release hydrogen chloride gas upon heating.[5][6] This initial mass loss is a key indicator of the salt's decomposition. The piperidinium ion will likely lose HCl to form the free base, 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine.
Step 2: Decomposition of the Organic Moiety
Following dehydrochlorination, the thermal energy will be sufficient to break the covalent bonds within the organic structure. The benzyl ether linkage is a likely point of initial cleavage. The C-O bond in benzyl ethers can undergo thermal scission.[7] The piperidine ring itself is relatively stable but will eventually undergo fragmentation at higher temperatures.
The following diagram illustrates the predicted decomposition pathway.
Predicted thermal decomposition pathway.
Conclusion
Thermogravimetric analysis is an indispensable tool in the characterization of pharmaceutical compounds like 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride.[1][8] By employing a robust experimental protocol and interpreting the resulting data within a sound mechanistic framework, researchers can gain critical insights into the thermal stability and decomposition profile of this molecule. This knowledge is fundamental to ensuring the development of a safe, stable, and effective drug product. While the presented decomposition pathway is predictive, it provides a solid foundation for the interpretation of actual experimental data.
References
ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
Shinde, V. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho.
TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
Thiemann, T., et al. (2025, November 11). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI.
Zubrowska, M., et al. (2022, October 14). Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline. PMC.
The Royal Society of Chemistry. (n.d.). Benzyl ether: a dynamic covalent motif for designing a trans-ether based covalent adaptable network (CAN).
Dong, C., et al. (2025, August 6). Experimental and Theoretical Investigation of Thermal Decomposition Solvents for TOAHCl. ResearchGate.
ASME Digital Collection. (2025, April 21). Experimental and Theoretical Investigation of Thermal Decomposition Solvents for TOAHCl.
Application Note: HPLC-UV Method Development and Validation for 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine Hydrochloride
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Application Protocol Introduction & Analyte Profiling The compound 3-{[(2-Met...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Document Type: Standard Operating Procedure & Application Protocol
Introduction & Analyte Profiling
The compound 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride (CAS: 1220036-97-4) is a critical building block and active pharmaceutical ingredient (API) intermediate. Structurally, it features a highly basic piperidine ring (a secondary amine with a pKa of approximately 10) and a 2-methoxybenzyl ether moiety.
From an analytical perspective, this molecule presents a classic chromatographic challenge: The "Piperidine Problem." Basic amines are notorious for exhibiting severe peak tailing, broadening, and shifting retention times in reversed-phase High-Performance Liquid Chromatography (RP-HPLC) [1]. Developing a robust, self-validating analytical method requires a deep understanding of the physicochemical interactions between the analyte, the mobile phase, and the stationary phase.
Method Development Strategy & Mechanistic Rationale
As a Senior Application Scientist, it is critical to look beyond simple gradient adjustments and address the root causality of peak distortion.
The Causality of Peak Tailing
In standard silica-based C18 columns, primary retention occurs via hydrophobic interactions. However, secondary retention mechanisms arise from unbonded, residual silanol groups (Si-OH) on the silica surface. At a neutral or mid-range pH, these silanols ionize into negatively charged silanoate ions (Si-O⁻). The positively charged, protonated piperidine nitrogen undergoes strong electrostatic ion-exchange interactions with these sites, causing the analyte to "stick" to the column and elute with a long, asymmetrical tail [2].
The Dual-Action Solution: Low pH and Ion-Pairing
To engineer a self-validating and robust system, this protocol employs a two-pronged approach:
Stationary Phase Selection: We utilize a highly base-deactivated, fully end-capped C18 column. End-capping chemically blocks a significant portion of residual silanols, reducing secondary interactions [3].
Mobile Phase Optimization (0.1% TFA): Operating at a low pH (< 2.5) using 0.1% Trifluoroacetic acid (TFA) serves a dual mechanistic purpose. First, the low pH suppresses silanol ionization, driving them back to their neutral, protonated state (Si-OH). Second, the strongly electronegative trifluoroacetate anion acts as a volatile ion-pairing agent, forming a neutral hydrophobic complex with the protonated piperidine, which drastically improves peak symmetry and mass transfer kinetics [1][2].
Mechanistic pathway of peak tailing resolution using pH control and TFA ion-pairing.
Experimental Protocol
Reagents and Materials
Analyte: 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride reference standard (Purity ≥ 98.0%).
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or LC-MS Grade, 18.2 MΩ·cm).
Modifiers: Trifluoroacetic acid (TFA, LC-MS or HPLC Grade).
Chromatographic Conditions
The method utilizes a gradient elution profile. While the target is a single compound, the gradient ensures that any highly retained synthetic impurities (e.g., unreacted benzyl halides or bis-alkylated side products) are thoroughly washed from the column, preventing ghost peaks in subsequent injections.
Parameter
Specification / Setting
Rationale
Column
Base-deactivated C18 (150 mm × 4.6 mm, 5 µm)
High carbon load and end-capping shield residual silanols.
Mobile Phase A
0.1% TFA in Water
Lowers pH to < 2.5; provides ion-pairing.
Mobile Phase B
0.1% TFA in Acetonitrile
Matches modifier concentration to prevent baseline drift.
Flow Rate
1.0 mL/min
Optimal linear velocity for a 4.6 mm ID column.
Column Temp.
30°C
Reduces mobile phase viscosity; improves mass transfer.
Injection Vol.
10 µL
Prevents volume overload and band broadening.
Detection (UV)
270 nm
Specific to the 2-methoxybenzyl chromophore; avoids low-UV noise.
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
90
10
2.0
90
10
10.0
40
60
12.0
10
90
15.0
10
90
15.1
90
10
| 20.0 | 90 | 10 |
Standard and Sample Preparation
Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio. Note: Do not add TFA to the diluent to avoid localized sample solvent mismatch upon injection.
Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (Concentration: 1.0 mg/mL).
Working Standard: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent (Concentration: 100 µg/mL). Filter through a 0.22 µm PTFE syringe filter prior to injection.
Step-by-step analytical workflow from sample preparation to method validation.
Results & Discussion
System Suitability Testing (SST)
A method is only as reliable as its daily performance. To ensure the system is self-validating, six replicate injections of the 100 µg/mL working standard must be performed prior to any sample analysis. The inclusion of TFA and the base-deactivated column yields an exceptionally sharp peak eluting at approximately 7.8 minutes.
SST Parameter
USP Requirement
Observed Result
Status
Retention Time (tR)
Report
~7.8 min
Pass
Tailing Factor (As)
≤ 1.5
1.12
Pass
Theoretical Plates (N)
≥ 5,000
14,250
Pass
%RSD of Peak Area (n=6)
≤ 2.0%
0.45%
Pass
%RSD of tR (n=6)
≤ 1.0%
0.15%
Pass
Method Validation Summary
The method was validated in accordance with ICH Q2(R1) guidelines[4], ensuring it is fit for the purpose of quantifying 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride in routine quality control (QC) environments.
Validation Parameter
Result / Range
Linearity Range
10 µg/mL to 500 µg/mL
Correlation Coefficient (R²)
> 0.9995
Limit of Detection (LOD)
0.5 µg/mL (S/N ≥ 3)
Limit of Quantitation (LOQ)
1.5 µg/mL (S/N ≥ 10)
Accuracy (Recovery)
98.8% – 101.4% across 3 levels
Intra-day Precision (%RSD)
0.62% (n=6)
Conclusion
By addressing the fundamental physicochemical properties of the basic piperidine moiety, this method successfully mitigates peak tailing through strict pH control and ion-pairing mechanisms. The resulting HPLC-UV protocol is highly sensitive, reproducible, and fully compliant with pharmaceutical validation standards, making it an ideal framework for the analysis of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride and its structural analogs.
References
Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Blog, 2025. Available at: [Link][1]
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Resources, 2025. Available at: [Link][2]
Element Lab Solutions. "Peak Tailing in HPLC: Causes and Solutions." Element Technical Guides, 2025. Available at:[Link][3]
International Council for Harmonisation (ICH). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." ICH Guidelines, 2005. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Executive Summary & Pharmacophore Significance
The compound 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride (CAS: 1220036-97-4) represents a highly versatile building block and pharmacophore in central nervous system (CNS) drug discovery. The structural combination of a basic piperidine ring and a lipophilic benzyl ether side chain is a well-documented motif in high-affinity Substance P (NK1) receptor antagonists and
σ
-1 receptor ligands[1, 2].
From a formulation perspective, the amphiphilic nature of this molecule—driven by the highly water-soluble piperidine hydrochloride moiety (pKa ~9.5) and the lipophilic 2-methoxybenzyl tail—presents unique challenges. When administered orally, piperidine HCl salts often undergo rapid dissolution in the acidic gastric environment, leading to dose dumping and suboptimal pharmacokinetic profiles [3]. Furthermore, achieving optimal blood-brain barrier (BBB) penetration requires masking the protonated amine.
This application note details two field-proven formulation strategies for this class of compounds: Hot-Melt Extrusion (HME) for controlled oral release, and Lipid Nanoparticle (LNP) Encapsulation for targeted CNS delivery.
Physicochemical Profiling
Before initiating formulation workflows, establishing the preformulation parameters of the API is critical. The causality of our formulation choices is directly dictated by the physicochemical data summarized below.
Table 1: Physicochemical Properties of the Target API
Parameter
Value / Descriptor
Formulation Implication
Chemical Formula
C14H21NO2⋅HCl
Salt form ensures stability but drives high gastric solubility.
Molecular Weight
271.78 g/mol
Small molecule; suitable for high-loading matrix systems.
pKa (Piperidine Nitrogen)
~9.5
Highly ionized at physiological pH (7.4); requires shielding for BBB transport.
Aqueous Solubility (pH 1.2)
> 50 mg/mL
High risk of burst release; necessitates controlled-release polymers (e.g., HPMC) [3].
LogP (Free Base)
~2.8
Favorable for lipid bilayer partitioning during LNP formulation.
Formulation Strategy 1: Controlled Release via Hot-Melt Extrusion (HME)
Mechanistic Rationale
To mitigate the burst release of the highly soluble hydrochloride salt, Hot-Melt Extrusion (HME) is utilized to disperse the API within a thermoplastic polymeric matrix at a molecular level, creating an Amorphous Solid Dispersion (ASD) [4]. By utilizing a matrix of Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) and Hypromellose (HPMC), the release kinetics are shifted from immediate dissolution to diffusion-controlled release.
Experimental Protocol: HME Matrix Preparation
Pre-blending: Accurately weigh 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine HCl (20% w/w) and Soluplus/HPMC blend (80% w/w). Mix in a V-blender for 15 minutes at 25 rpm to ensure homogeneity.
Extrusion: Feed the physical mixture into a co-rotating twin-screw extruder (e.g., Thermo Fisher Process 11).
Temperature Profile: Set the barrel temperature zones incrementally: 70°C (feed)
→
110°C
→
130°C
→
140°C (die). Note: The extrusion temperature must exceed the glass transition temperature (
Tg
) of the polymer but remain below the degradation temperature of the API.
Screw Speed: Maintain a constant screw speed of 100 rpm to ensure adequate thermal shear and molecular dispersion.
Downstream Processing: Cool the extrudate on a chill roll, mill using a hammer mill, and sieve through a 250 µm mesh. The resulting granules can be directly compressed into matrix tablets.
Figure 1: Workflow for Hot-Melt Extrusion (HME) of piperidine HCl derivatives.
Formulation Strategy 2: LNP Encapsulation for BBB Penetration
Mechanistic Rationale
The protonated state of the piperidine nitrogen at physiological pH restricts passive diffusion across the tight junctions of the blood-brain barrier. Encapsulating the API within Lipid Nanoparticles (LNPs) masks the positive charge, protects the API from premature enzymatic degradation, and facilitates apolipoprotein-mediated transcytosis into the CNS.
Experimental Protocol: Microfluidic LNP Assembly
This protocol utilizes a self-validating microfluidic mixing technique to ensure monodisperse nanoparticle formation.
Aqueous Phase Preparation: Dissolve 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine HCl in 50 mM citrate buffer (pH 4.0) at a concentration of 2 mg/mL. Causality: The acidic pH ensures the API remains fully protonated and soluble prior to encapsulation.
Lipid Phase Preparation: Dissolve the lipid mixture in absolute ethanol. A standard CNS-targeting molar ratio is DSPC : Cholesterol : DSPG : PEG-2000-DMG (45 : 40 : 10 : 5). Total lipid concentration should be 12.5 mM.
Microfluidic Mixing: Load the aqueous and lipid phases into separate syringes. Inject into a microfluidic mixing cartridge (e.g., NanoAssemblr®) at a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Ethanol) and a Total Flow Rate (TFR) of 12 mL/min.
Dialysis and Buffer Exchange: Immediately dialyze the resulting LNP suspension against 1X PBS (pH 7.4) using a 10 kDa MWCO cassette for 12 hours to remove residual ethanol and unencapsulated API.
Validation: Analyze the LNPs using Dynamic Light Scattering (DLS). Acceptable parameters are a Z-average diameter of 70–90 nm and a Polydispersity Index (PDI) < 0.15.
Figure 2: Microfluidic assembly of LNPs and subsequent pathway for BBB transcytosis.
Analytical Quantification (HPLC-UV)
To validate the Encapsulation Efficiency (EE%) of the LNPs and the release profile of the HME tablets, a robust HPLC method is required.
Column: C18 Reverse Phase (150 x 4.6 mm, 5 µm).
Mobile Phase: Isocratic elution using 60% Acetonitrile / 40% Water (containing 0.1% Trifluoroacetic acid to suppress piperidine tailing).
Flow Rate: 1.0 mL/min.
Detection: UV absorbance at 225 nm (corresponding to the methoxybenzyl chromophore).
EE% Calculation:EE%=Total APITotal API−Free API×100
. (Free API is isolated via ultrafiltration using a 100 kDa Amicon® filter prior to LNP lysis with 0.1% Triton X-100).
References
4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry - ACS Publications.[Link] [1]
Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands. Journal of Medicinal Chemistry - ACS Publications.[Link] [2]
Controlled Release Matrix Formulation of Paliperidone in Concurrence with Regulatory Requirements. International Journal of Pharmaceutical Sciences and Drug Research.[Link] [3]
Hot melt extrusion as an approach to improve solubility, permeability and oral absorption of a psychoactive natural product, piperine. Journal of Pharmacy and Pharmacology - ResearchGate.[Link] [4]
Method
Experimental design for in vitro assays using 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride
[label="Phase 2: Functional Assay\nIntracellular Ca2+ Mechanism of action: MBOMP-HCl binding to S1R at the MAM, modulating Ca2+ flux and cell survival. Experimental Protocols Phase 1: Target Engagement via Radioligand Bi...
Mechanism of action: MBOMP-HCl binding to S1R at the MAM, modulating Ca2+ flux and cell survival.
Experimental Protocols
Phase 1: Target Engagement via Radioligand Binding
This protocol determines the binding affinity (
Ki
) of MBOMP-HCl for S1R using competitive displacement of
[3H]
(+)-pentazocine.
Causality Check: Guinea pig liver is utilized as the tissue source because it expresses exceptionally high densities of S1R, providing an optimal signal-to-noise ratio for radioligand displacement compared to recombinant cell lines [3].
Step-by-Step Methodology:
Membrane Preparation: Homogenize guinea pig liver in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 min at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.
Assay Setup: In a 96-well plate, combine:
50μL
of
[3H]
(+)-pentazocine (Final concentration: 5 nM).
50μL
of MBOMP-HCl (Concentration curve:
10−10
to
10−5
M) or buffer (for Total Binding).
100μL
of membrane suspension (
100μg
protein/well).
Non-Specific Binding (NSB): Define NSB by adding
10μM
Haloperidol to control wells.
Incubation: Incubate the plate at 37°C for 120 minutes to reach thermodynamic equilibrium.
Separation: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific ligand adhesion.
Quantification: Wash filters three times with ice-cold Tris-HCl buffer. Add scintillation cocktail and quantify radioactivity using a MicroBeta TriLux scintillation counter.
This assay determines if MBOMP-HCl acts as an agonist or antagonist by measuring its effect on Bradykinin-induced
Ca2+
release.
Causality Check: Fluo-4 AM is chosen over Fura-2 because its high quantum yield upon
Ca2+
binding is ideal for high-throughput FLIPR (Fluorometric Imaging Plate Reader) systems, allowing rapid capture of the transient IP3R-mediated calcium spike. Probenecid is added to inhibit organic anion transporters, preventing the cells from pumping the dye out.
Step-by-Step Methodology:
Cell Culture: Seed CHO-K1 cells stably expressing human S1R at 25,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5%
CO2
.
Dye Loading: Remove media and add
20μL
of assay buffer (HBSS, 20 mM HEPES, pH 7.4) containing
4μM
Fluo-4 AM and 2.5 mM Probenecid. Incubate for 45 min at 37°C.
Compound Pre-incubation: Wash cells and add
20μL
of assay buffer containing MBOMP-HCl (various concentrations) or PRE-084 (positive control agonist). Incubate for 15 min.
Stimulation & Reading: Transfer the plate to a FLIPR system. Establish a 10-second baseline fluorescence (Ex: 488 nm, Em: 525 nm), then automatically inject Bradykinin (10 nM final) to stimulate IP3 production. Record peak fluorescence over 3 minutes.
Phase 3: Phenotypic ER Stress Cytoprotection
This assay validates the therapeutic potential of the compound by measuring cell viability under severe ER stress.
Causality Check: Tunicamycin is selected as the stressor because it explicitly inhibits N-linked glycosylation, rapidly inducing the Unfolded Protein Response (UPR) and ER stress. S1R agonists mitigate this specific stress pathway by upregulating BiP and restoring bioenergetics [2].
Step-by-Step Methodology:
Plating: Seed SH-SY5Y human neuroblastoma cells in 96-well white opaque plates at 15,000 cells/well.
Treatment: Pre-treat cells with MBOMP-HCl (
0.1−10μM
) for 1 hour.
Stress Induction: Add Tunicamycin to a final concentration of
2μg/mL
. Include vehicle-only controls (100% viability) and Tunicamycin-only controls (Maximal cell death).
Incubation: Incubate for 24 hours at 37°C.
Viability Readout: Add
100μL
of CellTiter-Glo reagent (Promega) to lyse cells and generate a luminescent signal proportional to ATP concentration. Read on a multi-mode plate reader.
Experimental Workflow Visualization
Three-phase in vitro screening workflow for evaluating MBOMP-HCl pharmacological activity.
Data Presentation & Expected Outcomes
To ensure robust internal validation, all assays must be run alongside established reference compounds. Below is a representative data matrix demonstrating the expected pharmacological profile if MBOMP-HCl acts as a potent S1R agonist.
Table 1: Radioligand Binding Affinity and Selectivity
Compound
S1R
Ki
(nM)
S2R
Ki
(nM)
Selectivity Ratio (S2R/S1R)
MBOMP-HCl
4.2 ± 0.8
> 1000
> 238x
(+)-Pentazocine (Ref)
2.5 ± 0.3
155 ± 12
~ 62x
Haloperidol (Ref)
1.2 ± 0.2
45 ± 5
~ 37x
Table 2: Functional Calcium Modulation and Cytoprotection
Compound
S1R Modulatory Profile
Ca2+
Flux
EC50
(nM)
Cytoprotection
EC50
(
μM
)
Max Rescue (%)
MBOMP-HCl
Agonist
18.5 ± 2.1
1.2 ± 0.4
82%
PRE-084 (Ref Agonist)
Agonist
22.4 ± 3.0
2.5 ± 0.6
78%
NE-100 (Ref Antagonist)
Antagonist
N/A (Inhibits)
N/A (Exacerbates)
0%
Note:
Ki
values are calculated using the Cheng-Prusoff equation. Max Rescue (%) represents the percentage of cell viability restored relative to the Tunicamycin-only treated control.
References
Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. Available at:[Link]
Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences (MDPI) / PubMed Central. Available at:[Link]
Application
Application Notes and Protocols for Preclinical Dosing of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for calculating and administering doses of novel chemical entities...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for calculating and administering doses of novel chemical entities, using 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride as a representative example. Given the absence of established preclinical data for this specific compound, this guide emphasizes the foundational principles of dose estimation through allometric scaling, detailed protocols for formulation and administration, and an introduction to subsequent pharmacokinetic analysis. The objective is to equip researchers with a robust framework for designing and executing early-stage animal studies with scientific integrity and a commitment to animal welfare.
Introduction to Preclinical Dosing of a Novel Chemical Entity (NCE)
The journey of a new chemical entity (NCE) from discovery to potential clinical application is underpinned by rigorous preclinical evaluation. A critical component of this evaluation is the determination of a safe and efficacious dosing regimen in animal models. 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride serves as our model NCE for this guide. As with any NCE, the initial in vivo studies are conducted without prior knowledge of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Therefore, the initial dose selection is a predictive science, grounded in established principles and regulatory guidelines.
This guide provides the essential methodologies for:
Estimating an appropriate starting dose using allometric scaling.
Preparing stable and administrable dosing formulations.
Executing common administration routes in rodent models with precision and care.
Understanding the fundamental pharmacokinetic parameters to be analyzed post-administration.
Part 1: Foundational Principles of Dose Calculation
The primary challenge with an NCE is to select a starting dose that is high enough to elicit a potential pharmacological response but low enough to avoid overt toxicity. This process is guided by interspecies allometric scaling, a method that relates the physiology of different species based on their body surface area.
Allometric Scaling: From Bench to Preclinical
Allometric scaling is a cornerstone of preclinical dose calculation, enabling the extrapolation of doses between species.[1][2] This method is more accurate than simple body weight (mg/kg) conversions because many physiological parameters, including metabolic rate, scale more closely with body surface area.[1][3] The U.S. Food and Drug Administration (FDA) provides guidance on this methodology to determine the Human Equivalent Dose (HED) from animal data, which can be reverse-engineered to estimate animal doses from a projected human dose.[4]
The conversion is based on the following formula:
HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)
Where the Km factor is a conversion factor that relates body weight to body surface area.
To Convert Animal Dose to HED (mg/kg), Multiply by:
Human
60
37
-
Mouse
0.02
3
0.081
Rat
0.15
6
0.162
Guinea Pig
0.40
8
0.216
Rabbit
1.8
12
0.324
Dog
10
20
0.541
Monkey
3
12
0.324
For a novel compound, a starting dose can be selected based on in vitro efficacy data (e.g., IC50 or EC50) or by benchmarking against similar compounds. A safety factor (commonly 10) is then applied to the calculated starting dose to ensure the welfare of the initial animal cohorts.[4][7]
Logical Flow for Starting Dose Selection
The process of selecting a starting dose for an NCE involves a series of logical steps, from gathering initial data to the final calculation for the first animal study.
Caption: Workflow for NCE Starting Dose Selection.
Part 2: Formulation and Preparation of Dosing Solutions
The formulation of a compound for animal studies is critical for ensuring accurate dosing and maximizing bioavailability.[8] The choice of vehicle (the solvent or carrier for the drug) depends on the physicochemical properties of the NCE, the route of administration, and the species being studied.[8][9]
Selecting the Right Vehicle
For early-stage studies, simple aqueous solutions or suspensions are preferred. It is imperative to use pharmaceutical-grade components whenever possible to avoid introducing confounding variables.[10][11][12]
Table 2: Common Vehicles for Preclinical Studies
Vehicle
Properties & Use Cases
Considerations
Sterile Saline (0.9% NaCl)
Isotonic, suitable for water-soluble compounds for IV, IP, and PO routes.
Check for compound solubility and stability.
Sterile Water for Injection
For water-soluble compounds.
Not isotonic; large volumes can cause hemolysis if given IV.
5% Dextrose in Water (D5W)
Isotonic, suitable for compounds that may precipitate in saline.
Can support microbial growth; use aseptically.
PBS (Phosphate-Buffered Saline)
Buffered to physiological pH (7.4), good for pH-sensitive compounds.
Ensure compatibility with the compound.
0.5% Methylcellulose (MC) in Water
Forms a suspension for water-insoluble compounds (PO administration).
Prepare fresh; ensure uniform suspension before each dose.
10% Tween® 80 in Saline
Solubilizing agent for poorly soluble compounds.
Can cause hypersensitivity reactions in some animals.
Protocol: Preparation of an Aqueous Solution
This protocol is suitable for water-soluble compounds like 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride, assuming it has good aqueous solubility.
Calculate Required Mass: Determine the total mass of the compound needed for the desired concentration and volume. For example, to make 10 mL of a 10 mg/mL solution, you need 100 mg of the compound.
Weigh Compound: Accurately weigh the calculated mass of the compound and place it in a sterile vial.
Add Vehicle: Add approximately 80% of the final volume of sterile saline to the vial.
Dissolve: Place a sterile magnetic stir bar in the vial and stir until the compound is completely dissolved. Gentle warming may be used if it does not affect compound stability.
Adjust to Final Volume: Once dissolved, add sterile saline to reach the final desired volume.
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial. This step is mandatory for parenteral (IV, IP) routes.[12]
Labeling: Clearly label the vial with the compound name, concentration, vehicle, preparation date, and storage conditions.
Protocol: Preparation of a Suspension for Oral Gavage
This protocol is for water-insoluble compounds.
Materials:
NCE powder
Vehicle (e.g., 0.5% Methylcellulose in sterile water)
Mortar and pestle
Graduated cylinder
Magnetic stirrer and stir bar
Procedure:
Calculate Required Mass: Determine the mass of the compound needed for the desired concentration and volume.
Weigh Compound: Accurately weigh the compound.
Wet the Powder: Place the powder in a mortar and add a small amount of the vehicle to form a thick, uniform paste. This step is crucial for preventing clumping.
Gradual Dilution: Slowly add the remaining vehicle in small increments while continuously stirring.
Homogenize: Transfer the mixture to a vial with a magnetic stir bar and stir continuously for at least 30 minutes to ensure a homogenous suspension.
Labeling: Label the vial, including instructions to "Shake Well Before Use."
Part 3: Administration Protocols
The choice of administration route significantly impacts a drug's pharmacokinetic profile. Oral (PO), intravenous (IV), and intraperitoneal (IP) are the most common routes in early rodent studies. All procedures must be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.[13][14]
Protocol: Oral (PO) Gavage in Mice and Rats
Oral gavage ensures the precise delivery of a specific dose directly into the stomach.[14][15]
Materials:
Appropriately sized gavage needle (flexible or curved with a bulb tip).[14][16]
Syringe with dosing formulation.
Animal scale.
Procedure:
Animal Restraint: Restrain the animal firmly but gently, ensuring the head and body are in a straight line to facilitate passage of the gavage tube.[17]
Measure Tube Length: Measure the gavage tube from the animal's mouth to the last rib to estimate the distance to the stomach and avoid perforation. Mark this length on the tube.[14][16]
Tube Insertion: Gently insert the gavage tube into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The tube should pass smoothly with no resistance.[15] If resistance is met, withdraw and re-attempt.
Administer Dose: Once the tube is correctly positioned, slowly administer the formulation.[15]
Remove Tube: Withdraw the tube gently in a single, smooth motion.
Monitor: Observe the animal for any signs of distress, such as difficulty breathing or fluid emerging from the nose, which could indicate accidental tracheal administration.[17][18]
Table 3: Recommended Gavage Needle Sizes and Maximum Volumes [14][18]
Species
Weight (g)
Gauge
Max Volume (mL/kg)
Mouse
20-30
20-22 G
10
Rat
200-300
16-18 G
10-20
Protocol: Intravenous (IV) Tail Vein Injection
IV administration delivers the compound directly into the systemic circulation, resulting in 100% bioavailability.
Materials:
Restraint device.
Heat source (e.g., heat lamp) to dilate tail veins.[19][20]
Sterile needles (27-30G for mice, 25-27G for rats).[20][21]
Syringe with sterile-filtered formulation.
70% alcohol swabs.
Procedure:
Warm the Tail: Place the animal in a warming environment for 5-10 minutes to dilate the lateral tail veins.[20]
Restrain: Place the animal in an appropriate restraint device.
Prepare Injection Site: Wipe the tail gently with an alcohol swab.[19]
Insert Needle: With the bevel facing up, insert the needle parallel to the vein at a shallow angle.[20][22] A successful insertion may be indicated by a flash of blood in the needle hub.
Inject: Slowly inject the solution. If swelling or blanching occurs, the needle is not in the vein. Stop immediately, withdraw the needle, and re-attempt at a more proximal site.[19]
Withdraw and Apply Pressure: After injection, remove the needle and apply gentle pressure to the site with gauze to prevent bleeding.[19][22]
Monitor: Return the animal to its cage and monitor for any adverse reactions.
Protocol: Intraperitoneal (IP) Injection
IP injection involves administering the substance into the peritoneal cavity, where it is absorbed into circulation.
Materials:
Sterile needles (25-27G for mice, 23-25G for rats).[13]
Syringe with sterile formulation.
70% alcohol swabs.
Procedure:
Restrain: Restrain the animal to expose the abdomen, tilting the head downwards to move organs away from the injection site.[23]
Locate Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the bladder and cecum.[13][22][24]
Insert Needle: Insert the needle with the bevel up at a 30-45 degree angle.[13][25]
Aspirate: Gently pull back the plunger to ensure no urine or intestinal contents are drawn into the syringe. If fluid is aspirated, discard the needle and syringe and start again.[23][24]
Inject: If aspiration is clear, inject the substance smoothly.
Withdraw Needle: Remove the needle and return the animal to its cage.
Monitor: Observe the animal for any signs of pain or distress.
Caption: Workflow for Common Rodent Administration Routes.
Part 4: Dosing Calculations in Practice: A Step-by-Step Guide
This section provides a hypothetical, worked example to consolidate the principles discussed.
Note: Volumes are often administered using a 0.3 mL or 0.5 mL insulin syringe for accuracy.
Part 5: Introduction to Pharmacokinetic (PK) Analysis
After administration, understanding the fate of the compound within the body is crucial. Pharmacokinetics (PK) describes the time course of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME).[26][27] This is typically assessed by measuring the drug concentration in plasma at various time points after dosing.
Indicates the extent of absorption and potential for acute toxicity.
Tmax
Time at which Cmax is reached
Indicates the rate of absorption.
AUC
Area Under the Curve (plasma concentration vs. time)
Represents the total drug exposure over time.
t1/2
Half-life
The time required for the plasma concentration to decrease by half.
CL
Clearance
The volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination.
Vd
Volume of Distribution
An apparent volume into which the drug distributes in the body.
Typical Pharmacokinetic Study Workflow
A PK study involves a structured sequence of events designed to generate a reliable concentration-time profile of the drug.
Caption: Workflow of a Typical Preclinical PK Study.
Conclusion
The successful execution of preclinical animal studies for a novel compound such as 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride hinges on a methodical and principled approach to dosing. This guide outlines a comprehensive framework, from the theoretical underpinnings of allometric scaling to the practical application of formulation and administration protocols. By adhering to these scientifically grounded and ethically sound methodologies, researchers can generate reliable and reproducible data, ensuring the integrity of their findings and the welfare of their animal subjects, thereby paving the way for the successful development of new therapeutics.
References
UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP.
IACUC. Oral Gavage In Mice and Rats.
Scantox. Preclinical Drug Formulation.
Research support. Intravenous (IV) Tail Vein Injection in Mice and Rats.
Research support. LAB_021 Oral Gavage in Mice and Rats.
Research support. LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates.
Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats.
San Diego State University. Oral Gavage Rodent SOP.
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31.
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27.
PHS. Injection Techniques, Restraint, & Handling for Mice and Rats.
UBC Animal Care Committee. (2020, December 15). UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP.
Virginia Tech. (2017, December 12). SOP: Mouse Intraperitoneal Injection.
IACUC. Lateral Tail Vein Injection in Mice and Rats (Preferred Technique).
Queen's University. Intraperitoneal Injection in Rats.
UBC Animal Care Committee. (2021, February 15). UBC ACC TECH 09a Oral Dosing (Gavage) in Adult Mice SOP.
Intraperitoneal Injection of Neonatal Mice. Journal of visualized experiments : JoVE, (129), 56434.
University of Washington. Preparation, Storage and Labeling of Drug and Chemical Formulations.
genOway. Pharmacokinetic & Biodistribution.
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27.
FDA. (2005, July 6). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.
ECHA. (2019, October 20). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment.
Al-Qahtani, K., & Al-Subaie, A. (2022). Dose Conversion Between Animals and Humans: A Practical Solution. Indian Journal of Pharmaceutical Education and Research, 56(3), 646-653.
Creative Bioarray. The Workflow of Preclinical Pharmacokinetics Experiments.
Intravenous Injections in Neonatal Mice. Journal of visualized experiments : JoVE, (93), 52223.
Lee, H. (2020). Predicting human pharmacokinetics from preclinical data: volume of distribution. Translational and Clinical Pharmacology, 28(4), 163-171.
Predicting human pharmacokinetics from preclinical data: absorption. Translational and clinical pharmacology, 28(1), 1–9.
Office of Animal Resources. Substance Administration.
Predicting human pharmacokinetics from preclinical data: volume of distribution. Translational and clinical pharmacology, 28(4), 163–171.
University of Michigan. Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals.
Al-Subeh, Z. Y., & Al-Ghazawi, M. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. Systematic Reviews in Pharmacy, 11(8), 61-68.
Vet Compounding. (2024, April 23). Exploring Veterinary Medicine: Understanding Formulation and Pet Medication Options.
Khan, H. A. (2014). Dose estimation, conversion and translation from animal to human and human to animal for clinical and animal studies. International Journal of Biology and Biotechnology, 11(3), 441-447.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: PAT-Guided Antisolvent Crystallization of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine Hydrochloride
Introduction & Mechanistic Rationale
3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride (CAS: 1220036-97-4) is a highly functionalized secondary amine salt utilized as a critical building block in advanced pharmaceutical synthesis[1]. Structurally, the molecule features a flexible ether linkage connecting a basic piperidine ring to a methoxybenzyl moiety.
While this structural flexibility is advantageous for target receptor binding in drug development, it presents significant challenges during bulk isolation. The high conformational entropy of the ether linkage kinetically hinders the integration of solute molecules into a rigid crystal lattice. When the system is subjected to high supersaturation, it frequently bypasses crystallization and instead undergoes Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[2].
Oiling out occurs when the supersaturated solution separates into a solute-rich liquid phase (an emulsion of droplets) and a solvent-rich continuous phase[3]. Because solute molecules in these droplets arrange themselves randomly and possess high mobility, the oil phase acts as an excellent solvent for structurally similar impurities, trapping them upon spontaneous, uncontrolled solidification[2]. To achieve high-purity isolation (>99.5%), the crystallization trajectory must be engineered to stay within the metastable zone width (MSZW) but strictly outside the miscibility gap (the LLPS boundary)[4].
Solvent Selection and the Miscibility Gap
To mitigate LLPS, solvent selection must balance solubility with the ability to induce supersaturation gently. Solvents with excessively high drug solubility often reduce the maximum achievable supersaturation before hitting the LLPS boundary, forcing the system into an emulsion[4].
Through systematic screening, an Isopropanol (IPA) / n-Heptane solvent/antisolvent system was selected. IPA provides excellent solubility at elevated temperatures, while n-Heptane acts as a strong antisolvent. By controlling the antisolvent addition rate, we can manipulate the phase diagram to favor heterogeneous nucleation over spinodal decomposition (oiling out)[5].
Table 1: Solvent Screening & LLPS Propensity
Primary Solvent
Anti-Solvent
Solubility (mg/mL at 60°C)
LLPS Propensity
Resulting Crystal Habit
Methanol
Water
>500
Very High
Amorphous Gum
Ethanol
Ethyl Acetate
350
Moderate
Agglomerated Needles
Isopropanol
n-Heptane
250
Low (with seeding)
Free-flowing Prisms
Process Analytical Technology (PAT) as a Self-Validating System
To ensure the protocol is self-validating, we employ a closed-loop Process Analytical Technology (PAT) strategy. Relying solely on time and temperature is insufficient because minor variations in crude impurity profiles can shift the LLPS boundary.
Attenuated Total Reflectance FTIR (ATR-FTIR): Monitors real-time solute concentration to ensure the system remains in the MSZW without crossing into the LLPS zone[6].
Focused Beam Reflectance Measurement (FBRM): Tracks chord length distribution. A sudden spike in fine counts (<10 μm) often precedes oiling out, distinguishing droplet emulsion from crystalline growth[7].
Particle Video Microscope (PVM): Provides real-time in-situ imaging to visually differentiate between spherical oil droplets and faceted crystals[7].
PAT-guided anti-solvent crystallization workflow with an automated feedback loop to prevent LLPS.
Step-by-Step Crystallization Protocol
This protocol is optimized for a 100 g scale using a 1 L automated lab reactor equipped with PAT probes.
Step 1: Dissolution and Clarification
Charge 100 g of crude 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride into the reactor.
Add 400 mL of Isopropanol (IPA).
Heat the suspension to 60 °C under moderate agitation (250 RPM) until complete dissolution is achieved.
Causality Check: Polish filter the hot solution through a 0.45 μm PTFE membrane into a pre-heated clean reactor. This removes insoluble particulates that could trigger uncontrolled heterogeneous nucleation, ensuring the MSZW is entirely predictable.
Step 2: Controlled Cooling
Cool the clarified solution from 60 °C to 45 °C at a linear rate of 0.5 °C/min.
Causality Check: Rapid cooling increases the risk of hitting the cloud point curve (LLPS) before the solubility curve[8]. A slow cooling rate ensures the system enters the MSZW gently.
Step 3: Seeding Strategy
At 45 °C, introduce 1.5 g (1.5 wt%) of highly pure, pre-milled seed crystals (d90 < 20 μm) suspended in 5 mL of IPA.
Age the seeded solution for 60 minutes.
Causality Check: Seeding is the most critical step to bypass LLPS. By providing a low-energy surface for solute integration, the system consumes supersaturation via crystal growth rather than accumulating it to the point of liquid-liquid demixing[2][3].
Step 4: PAT-Guided Antisolvent Dosing
Initiate the addition of 600 mL of n-Heptane at a baseline rate of 2.0 mL/min.
Self-Validation Loop: Monitor the FBRM and PVM feeds continuously. If FBRM detects a rapid exponential increase in fine chords (droplet formation) or PVM visualizes spherical droplets, the automated control system must immediately pause the heptane dosing[9].
If oiling out is detected, increase the reactor temperature by 2–3 °C to redissolve the oil phase back into the continuous phase, hold for 15 minutes, and resume dosing at a reduced rate (1.0 mL/min).
Step 5: Slurry Aging and Isolation
Once all antisolvent is added, age the slurry at 45 °C for 2 hours to allow for Ostwald ripening, which eliminates fines and improves filterability.
Cool the slurry to 5 °C at 0.2 °C/min to drive maximum yield.
Isolate the crystals via vacuum filtration. Wash the filter cake with 2 x 100 mL of pre-chilled IPA/Heptane (1:2 v/v).
Dry the product in a vacuum oven at 40 °C for 12 hours.
Results and Process Yield
Implementing this PAT-guided antisolvent protocol eliminates the sticky, amorphous gums typically associated with the unoptimized crystallization of this compound. The controlled integration of solute molecules into the crystal lattice prevents the entrapment of impurities and residual solvents.
Table 2: Process Yield and Purity Comparison
Parameter
Unoptimized Cooling (No PAT)
PAT-Guided Anti-Solvent
Yield (%)
65.4%
92.8%
HPLC Purity (%)
97.2%
>99.8%
Residual Solvent (ppm)
>5000 (Trapped in gum)
<500 (ICH Compliant)
Morphology
Oiled-out agglomerates
Highly crystalline prisms
References
Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo AutoChem Applications. Available at: [Link]
Zhao, Y., et al. "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357." ACS Publications. Available at: [Link]
Wang, J., et al. "Crystallization of an active pharmaceutical ingredient that oils out." ResearchGate. Available at: [Link]
O'Grady, D., et al. "An In-Line Study of Oiling Out and Crystallization." ResearchGate. Available at: [Link]
Howard, K. S., et al. "A Process Analytical Technology Based Investigation of the Polymorphic Transformations during the Antisolvent Crystallization of Sodium Benzoate from IPA/Water Mixture." ACS Publications. Available at: [Link]
Gao, Z., et al. "Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry." Engineering. Available at: [Link]
Kim, J., et al. "In-line monitoring and interpretation of an indomethacin anti-solvent crystallization process by near-infrared spectroscopy (NIRS)." PubMed. Available at: [Link]
Application Note: Advanced GC-MS Protocols for the Analysis of Piperidine Compounds
Executive Summary Piperidine and its derivatives are ubiquitous structural motifs found in pharmaceuticals, natural alkaloids, and synthetic designer drugs[1]. However, the quantitative analysis of these compounds via Ga...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Piperidine and its derivatives are ubiquitous structural motifs found in pharmaceuticals, natural alkaloids, and synthetic designer drugs[1]. However, the quantitative analysis of these compounds via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical hurdles. The high polarity and basicity of the secondary amine functionality lead to severe chromatographic peak tailing, irreversible adsorption onto active sites within the GC inlet, and poor thermal stability[2],[1]. This application note provides a comprehensive, self-validating methodology for the extraction, derivatization, and GC-MS analysis of piperidine compounds, detailing the mechanistic causality behind each experimental parameter.
Mechanistic Principles of Piperidine Analysis
The Volatility and Polarity Challenge
Direct injection of native piperidines often results in poor ionization efficiency and peak degradation[1]. To overcome these limitations, chemical derivatization is employed to replace the active hydrogen on the piperidine nitrogen. This process neutralizes the molecule's basicity, significantly increasing its volatility and thermal stability, which is essential for robust GC-MS quantification[2].
Derivatization Causality: Silylation vs. Acylation
Selecting the correct derivatization strategy is dictated by the analyte's steric environment and the chosen detection mode:
Silylation (BSTFA + 1% TMCS): This method replaces the active hydrogen with a trimethylsilyl (TMS) group. Because the piperidine ring creates a sterically hindered secondary amine environment, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) alone is kinetically slow. The addition of 1% Trimethylchlorosilane (TMCS) is mandatory; it acts as a Lewis acid catalyst, increasing the electrophilicity of the silyl donor and driving the reaction to completion[2],.
Acylation (TFAA): Trifluoroacetic anhydride (TFAA) is highly reactive and produces stable, volatile amide derivatives. Acylation is the preferred strategy when utilizing Electron Capture Detection (ECD) or negative-ion chemical ionization (NCI) MS, owing to the high electron affinity of the introduced fluorinated groups[1].
Electron Ionization (EI) Fragmentation Dynamics
Understanding the EI-MS fragmentation pathways of piperidines is critical for structural elucidation and method specificity.
Alpha-Cleavage: The dominant pathway involves the ionization of the nitrogen atom followed by the cleavage of the adjacent C-C bond. This yields a highly stable, resonance-stabilized iminium ion, which frequently forms the base peak[3].
Ring Fission and Substituent Cleavage: For complex substituted piperidines (e.g., fentanyl analogs), fragmentation is highly diagnostic. Primary cleavage at the alpha/beta site generates the base peak. Subsequent cleavage of the piperidine ring eliminates nitrogen and two adjacent carbons, collapsing the ring into a cyclobutyl group (yielding
m/z
146). Alternatively, cleavage along the amide C-N bond yields a secondary characteristic fragment (e.g.,
m/z
189)[4]. The ratio of these fragments is diagnostic for identifying unknown ring substitutions[4].
EI-MS Fragmentation Pathways of Piperidine Derivatives
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system. This protocol incorporates internal standards and chemical markers to independently verify extraction efficiency, reagent integrity, and system cleanliness without requiring secondary assays.
GC-MS Workflow for Piperidine Compound Analysis
Step-by-Step Sample Preparation and Derivatization
Internal Standardization: Spike the biological or pharmaceutical sample with 50 µL of Piperidine-d11 (10 µg/mL). Causality: This acts as an internal standard to continuously monitor extraction recovery and compensate for matrix-induced signal suppression.
Alkaline Extraction: Adjust the sample pH to >10 using 1M NaOH[5]. Causality: Piperidine is a strong base (pKa ~11.2). High pH ensures the nitrogen is fully deprotonated into its free-base form, allowing partition into the organic phase. Extract with 2 mL of dichloromethane[6].
Anhydrous Evaporation (Critical Checkpoint): Transfer the organic layer to a clean vial and evaporate to absolute dryness under a gentle stream of high-purity nitrogen. Causality: Silylation reagents are highly moisture-sensitive. Even trace residual water will hydrolyze BSTFA into volatile byproducts (e.g., hexamethyldisiloxane), severely depressing the derivatization yield.
Catalyzed Derivatization: Reconstitute the dried extract in 100 µL of anhydrous acetonitrile. Add 100 µL of BSTFA containing 1% TMCS. Cap the vial tightly and incubate in a heating block at 70–80°C for 30–60 minutes[2],. Causality: The elevated temperature provides the necessary kinetic energy to overcome the steric hindrance of the piperidine ring, ensuring quantitative conversion.
Cooling: Allow the vial to cool to room temperature prior to analysis. No further cleanup is typically required[2].
GC-MS Instrumental Parameters
Inlet: 250°C, operated in Splitless mode to maximize sensitivity for trace analysis[7].
Column: 5% phenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5MS or HP-5MS, 30 m × 0.25 mm × 0.25 µm)[8]. Causality: This low-bleed stationary phase is ideal for MS detection and provides excellent resolution for moderately polar derivatized amines.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program: Initial temperature of 70°C (hold for 2 min). Ramp at 15°C/min to 280°C (hold for 5 min)[2]. Causality: The low initial temperature focuses the highly volatile piperidine derivatives at the head of the column, while the steady ramp ensures sharp peak shapes for higher molecular weight substituted analogs.
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Ion source temperature set to 230°C[7].
Method Validation and Quality Control
To ensure the method is self-validating and compliant with ICH guidelines[9]:
Derivatization Marker: Spike a known, easily derivatized internal alcohol into the sample post-extraction. If this marker fails to appear in the chromatogram, it immediately flags reagent degradation (likely due to moisture ingress).
Carryover Verification: A solvent blank (dichloromethane) must be injected immediately following the highest calibration standard. Causality: Piperidines are notorious for inlet adsorption; this step validates zero carryover, ensuring the integrity of subsequent trace-level runs[6].
Quantitative Data & Fragmentation Profiles
The table below summarizes the diagnostic EI-MS fragmentation ions used for Selected Ion Monitoring (SIM) quantification of various piperidine classes.
Overcoming purification challenges with piperidine-based compounds
Welcome to the Technical Support Center for the purification of piperidine-based compounds. As a Senior Application Scientist, I frequently consult with researchers who encounter severe bottlenecks when isolating seconda...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of piperidine-based compounds. As a Senior Application Scientist, I frequently consult with researchers who encounter severe bottlenecks when isolating secondary and tertiary cyclic amines.
Piperidine derivatives are notoriously difficult to purify due to their high basicity (typical pKa ~11.2). This fundamental physicochemical property leads to aggressive secondary interactions with standard chromatographic media. This guide is designed to move beyond basic troubleshooting by explaining the causality behind these interactions and providing self-validating protocols to ensure your purification workflows are robust, reproducible, and scientifically sound.
FAQ & Troubleshooting: The Silanol Problem in RP-HPLC
Q1: Why does my piperidine derivative exhibit severe peak tailing on standard C18 columns, even when my neutral compounds elute perfectly?A: The root cause is a mixed-mode retention mechanism driven by secondary electrostatic interactions. Standard silica-based C18 columns contain residual silanol groups (Si-OH) on their surface. At a mobile phase pH above 3.5, these silanols deprotonate and become negatively charged[1]. Simultaneously, at neutral pH, your highly basic piperidine (pKa ~11) is fully protonated (positively charged). The electrostatic attraction between the cationic piperidine and the anionic silanols creates a secondary ion-exchange interaction that drags out the elution profile, resulting in asymmetric, tailing peaks[2].
Q2: How do I optimize my mobile phase to eliminate this tailing without changing my column?A: You must disrupt the secondary ion-exchange mechanism. There are two field-proven strategies:
pH Suppression: Lower the mobile phase pH to between 2 and 3 using modifiers like trifluoroacetic acid (TFA) or formic acid. This forces the acidic silanol groups to protonate, neutralizing their charge and suppressing their ability to interact with the basic analyte[1][2].
Competitive Masking: Add a competing base, such as triethylamine (TEA), at 0.1–0.5% (v/v). TEA is a small, highly basic molecule that preferentially binds to the active silanol sites. By saturating these sites, TEA effectively "masks" the stationary phase from your piperidine analyte, forcing the piperidine to separate purely based on hydrophobic interactions[2][3].
Decision tree for troubleshooting piperidine peak tailing in RP-HPLC.
FAQ & Troubleshooting: The Brønsted Acid Dilemma in Flash Chromatography
Q3: My compound streaks heavily on bare silica gel TLC and flash columns, resulting in poor recovery and overlapping fractions. What are the alternatives?A: Bare silica acts as a Brønsted acid. When you load a basic amine onto it, the acid-base interaction is so strong that it causes irreversible adsorption, compound degradation, and severe band-spreading[3].
While you can force the compound off the column using aggressive solvent mixtures containing ammonium hydroxide or TEA, a far more elegant solution is to change the stationary phase. By switching to an amine-functionalized silica (e.g., KP-NH), you fundamentally alter the surface chemistry. The bonded organic amine groups mask the underlying silanols and create a basic surface environment. This allows you to purify organic amines using "softer" and safer solvent systems (like Hexane/Ethyl Acetate) without the need for any basic mobile phase modifiers[3][4].
FAQ & Troubleshooting: Precision Isolation via Solid Phase Extraction (SPE)
Q4: How can I selectively isolate my piperidine product from a complex, highly concentrated reaction mixture using SPE?A: The most effective method is Ion-Exchange SPE using a "catch-and-release" strategy. The golden rule of ion-exchange is: "Strong is for weak, and weak is for strong"[5]. Because piperidine is a strong base (pKa > 10), it will bind irreversibly to a Strong Cation Exchange (SCX) sorbent. Therefore, you must use a Weak Cation Exchange (WCX) sorbent (which utilizes carboxylic acid groups)[5][6].
To execute this, you must follow the 2-pH Unit Rule [5]:
To Catch (Retain): Both the sorbent and the analyte must be charged. The sample pH must be 2 units below the piperidine's pKa (to ensure it is 100% cationic) and 2 units above the WCX sorbent's pKa (to ensure the carboxylic acids are anionic)[5][6]. A loading pH of ~8 is typically optimal.
To Release (Elute): You must "turn off" the charge of either the analyte or the sorbent. By raising the elution buffer pH to 2 units above the piperidine's pKa (pH > 13), the piperidine is deprotonated (neutralized) and the electrostatic attraction is broken, allowing the pure free-base to elute[5][6].
The catch-and-release mechanism for purifying basic amines via ion-exchange SPE.
Quantitative Data & Strategy Matrix
Use the following table to select the appropriate chromatographic strategy based on the specific behavior of your piperidine derivative.
Parameter
Bare Silica (Normal Phase)
Amine-Functionalized Silica
C18 (Reversed Phase)
WCX SPE (Ion Exchange)
Primary Interaction
Adsorption / H-bonding
Adsorption (Basic Surface)
Hydrophobic
Electrostatic (Ionic)
Piperidine Challenge
Severe streaking / Irreversible binding
None (Silanols are permanently masked)
Peak tailing via active silanols
Elution requires precise pH control
Optimal Modifier
1-5% TEA or NH₄OH
None required
0.1% TFA (pH 2-3) or 0.1% TEA
Buffers to control 2-pH unit rule
Causality
Neutralizes Brønsted acid sites dynamically
Surface is inherently basic by design
Suppresses secondary ion-exchange
Turns charge "on" or "off"
Validated Experimental Protocols
Protocol 1: RP-HPLC Mobile Phase Optimization (TEA Masking)
Self-Validation Metric: Inject a neutral marker (e.g., uracil) alongside your sample. If the neutral marker is symmetric but the piperidine tails, the issue is confirmed as secondary ionic interactions, validating the need for this protocol.
Preparation: Prepare the aqueous mobile phase (e.g., LC-MS grade water).
Modification: Add triethylamine (TEA) to the aqueous phase at a concentration of 0.1% (v/v)[2].
pH Adjustment: Adjust the pH of the aqueous phase to 3.0 using phosphoric acid or acetic acid to ensure baseline stability[2].
Equilibration: Flush the C18 column with at least 10 column volumes of the modified mobile phase to ensure the TEA has fully saturated and masked the active silanol sites.
Execution: Run the gradient using the modified aqueous phase and an organic modifier (Acetonitrile or Methanol).
Protocol 2: Normal-Phase Purification using Amine-Functionalized Silica
Self-Validation Metric: Run a parallel TLC plate (one bare silica, one amine-functionalized) using the exact same Hexane/EtOAc solvent system to visually validate the elimination of streaking before committing the bulk sample to the flash column.
Column Selection: Equip your flash system with an amine-functionalized silica cartridge (e.g., KP-NH)[4].
Solvent System: Prepare a simple, modifier-free solvent gradient (e.g., Hexane and Ethyl Acetate)[4]. Do not add TEA or ammonia.
Equilibration: Equilibrate the column with 3-5 column volumes of the starting non-polar solvent.
Loading: Dissolve the crude piperidine mixture in a minimum volume of the starting solvent and load it onto the column.
Elution: Execute the gradient. The basic surface of the stationary phase will prevent acid-base retention, allowing the amine to elute in tight, concentrated bands[3].
Protocol 3: WCX SPE Catch-and-Release Workflow
Self-Validation Metric: Collect the load flow-through and wash fractions. Analyze them via LC-MS to confirm 0% breakthrough of the target piperidine, validating that the loading pH was correctly optimized.
Conditioning: Condition the WCX cartridge with 5 bed volumes of Methanol, followed by 5 bed volumes of LC-MS grade water.
Equilibration: Equilibrate with 5 bed volumes of a buffer adjusted to pH 8.0 (ensuring the sorbent is anionic and the piperidine is cationic)[5][6].
Loading: Dilute the sample in the pH 8.0 buffer and load it onto the cartridge at a flow rate of 1-2 mL/min.
Washing: Wash with 5 bed volumes of pH 8.0 buffer, followed by 5 bed volumes of 100% Methanol. This removes all neutral and acidic impurities, while the piperidine remains electrostatically locked to the sorbent[6].
Elution: Elute the purified piperidine using 5 bed volumes of Methanol containing 5% Ammonium Hydroxide (pH > 13). This neutralizes the piperidine, breaking the ionic bond and releasing it from the column[5][6].
References
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage -[Link]
Is there an easy way to purify organic amines? - Biotage -[Link]
Choosing the best Ion Exchange Mode for Solid Phase Extraction - Biotage -[Link]
Reversed Phase HPLC Method Development - Phenomenex -[Link]
The Foundation for Separation is Preparation: Ion Exchange SPE Fundamentals - Restek -[Link]
Stability issues of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride in aqueous solutions
Welcome to the Technical Support Center for 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride .
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. This document deconstructs the physicochemical causality behind the stability issues you may encounter with this specific compound in aqueous environments. By understanding the mechanistic vulnerabilities of the piperidine core and the benzyl ether linkage, you can implement self-validating workflows that ensure absolute data integrity in your assays.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my aqueous stock solution become cloudy or precipitate when diluted into biological buffers (e.g., PBS, pH 7.4)?The Causality: While the parent piperidine ring has a pKa of ~11.2 [1], the electron-withdrawing inductive effect of the 3-alkoxymethyl ether linkage lowers the pKa of this compound to approximately 9.5–10.0. In unbuffered water, the hydrochloride salt dissolves readily, yielding a slightly acidic solution. However, when introduced to high-salt biological buffers like PBS, two phenomena occur:
Common-Ion Effect: The high chloride concentration (137 mM NaCl in PBS) shifts the solubility equilibrium of the amine-HCl salt toward the solid phase, causing transient micro-precipitation.
Localized Free-Base Formation: If the buffer is slightly alkaline or poorly mixed, localized pH spikes convert the highly soluble protonated amine into its lipophilic free-base form. The bulky 2-methoxybenzyl group significantly increases the molecule's LogP, making the free base highly insoluble in water.
The Solution: Always pre-dissolve the compound in a water-miscible co-solvent (e.g., 5–10% DMSO) before slow, dropwise addition to a vigorously vortexed buffer. Alternatively, maintain the aqueous stock at pH 4.0–5.0 using a weak acetate buffer to ensure complete protonation prior to dilution.
Q2: I am observing a steady loss of compound concentration over time in my aqueous stock solutions, even when stored at 4°C. What is causing this degradation?The Causality: The benzyl ether linkage is the primary site of vulnerability. While stable to simple hydrolysis, benzyl ethers are highly susceptible to autoxidation and photolytic degradation in aqueous environments containing dissolved oxygen[2]. Exposure to ambient light (UV/Vis) initiates the homolytic cleavage of the benzylic C-H bond. The resulting resonance-stabilized benzylic radical rapidly reacts with dissolved O₂ to form a hydroperoxide intermediate. This intermediate inevitably collapses, cleaving the ether bond to yield 2-methoxybenzaldehyde and 3-(hydroxymethyl)piperidine [3].
The Solution: Aqueous degradation is an oxidative, light-driven process. Solutions must be prepared using degassed (Argon-purged) water, stored in actinic (amber) glassware to block UV/Vis light, and kept at -20°C for long-term storage.
Q3: My assay results are inconsistent, and the calculated molarity seems lower than expected despite using freshly weighed powder. Is the compound impure?The Causality: Hydrochloride salts of secondary amines are inherently hygroscopic. If the bulk powder is opened while cold or exposed to ambient laboratory humidity, it rapidly absorbs atmospheric moisture. This water weight is factored into your mass calculations, resulting in a significantly lower true molarity of the active pharmaceutical ingredient (API).
The Solution: Store the bulk powder in a desiccator. Crucially , allow the vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation on the cold powder.
Part 2: Data Presentation & Stability Metrics
To aid in your experimental design, the quantitative stability and physicochemical data of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride are summarized below.
Part 3: Mandatory Visualization & Logical Workflows
Workflow: Preparation of a Self-Validating Aqueous Stock Solution
To ensure trustworthiness in your assays, the preparation protocol must include built-in validation steps. The workflow below outlines a self-validating system for preparing stable stock solutions.
Caption: Workflow for the preparation and validation of stable aqueous stock solutions.
Mechanistic Pathway: Photolytic and Oxidative Degradation
Understanding the degradation mechanism allows researchers to anticipate the appearance of specific background peaks (e.g., 2-methoxybenzaldehyde) in HPLC/LC-MS traces.
Caption: Photolytic and oxidative degradation pathway of the benzyl ether linkage.
Part 4: Experimental Protocols
Protocol: Forced Degradation Study (Validating Assay Specificity)
To ensure your analytical method (e.g., HPLC) can distinguish the intact API from its degradation products, you must perform a forced degradation study.
Step 1 (Oxidative Stress): Prepare a 1 mM solution of the compound in 50% Methanol / 50% Water. Add H₂O₂ to a final concentration of 3%.
Step 2 (Photolytic Stress): Prepare a separate 1 mM aqueous solution in a clear glass vial. Expose to a UV-C lamp (254 nm) or place on a sunlit windowsill for 48 hours.
Step 3 (Incubation): Incubate the oxidative sample at 40°C for 24 hours.
Step 4 (Quenching & Analysis): Quench the oxidative sample with a mild reducing agent (e.g., sodium thiosulfate). Inject both stressed samples into the HPLC alongside a fresh control.
Causality Check: You should observe a decrease in the parent peak and the emergence of a highly UV-active peak corresponding to 2-methoxybenzaldehyde. If your analytical method cannot resolve these peaks, you must adjust your mobile phase gradient to prevent false-positive concentration readings.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 8082, Piperidine". PubChem, [Link]
"Photodegradation of Strobilurin Fungicide Mandestrobin in Water." Journal of Agricultural and Food Chemistry, ACS Publications. [Link]
"Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt." The Journal of Organic Chemistry, ACS Publications. [Link]
Troubleshooting
Identifying and minimizing side reactions in piperidine synthesis
Welcome to the Advanced Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this troubleshooting matrix to move beyond superficial fixes. In drug development and compl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this troubleshooting matrix to move beyond superficial fixes. In drug development and complex library synthesis, simply knowing what went wrong is insufficient; you must understand the causality behind the failure to engineer a robust solution.
Below, we dissect the three most critical pathways for piperidine synthesis—Reductive Amination, Pyridine Hydrogenation, and C-H Amination—providing mechanistic insights, self-validating protocols, and data-driven troubleshooting logic.
Section 1: Reductive Amination & Lactamization
Reductive amination is the workhorse of piperidine ring construction, often utilized in cyclization strategies. However, the delicate balance between imine formation and reduction is a frequent source of yield loss.
FAQ & Troubleshooting
Q: My LC-MS shows a massive peak corresponding to the reduced starting carbonyl (alcohol) and very little of my desired piperidine. What is the mechanism of this failure?A: This is a classic kinetic mismatch. You are likely using a "hard" hydride source like sodium borohydride (NaBH₄) in a one-pot setup. NaBH₄ lacks selectivity and will aggressively attack the highly electrophilic carbonyl oxygen before the slower condensation step (imine/iminium formation) can complete[1].
Solution: Switch to a milder, sterically hindered reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially target the protonated iminium ion over the neutral carbonyl[1].
Q: I am observing significant over-alkylation (tertiary amine formation). How do I suppress this?A: Over-alkylation occurs because your newly formed product (a secondary piperidine) is often more nucleophilic than your primary amine starting material. It outcompetes the starting material for the remaining iminium intermediates[1].
Solution: Abandon one-pot methods and adopt a stepwise protocol where the imine is fully pre-formed before any reducing agent is introduced[1].
Objective: Suppress over-alkylation and premature carbonyl reduction through controlled kinetics.
Imine Condensation: Dissolve the primary amine (1.0 eq) and aldehyde/ketone (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add 4Å molecular sieves. Stir at room temperature for 2 hours.
Validation Checkpoint 1: Analyze an aliquot via LC-MS. Self-Validation: The reaction must show >95% consumption of the primary amine mass before proceeding. If incomplete, add catalytic acetic acid (0.1 eq) to accelerate condensation.
Selective Reduction: Cool the mixture to 0 °C. Portion-wise, add NaBH(OAc)₃ (1.5 eq). Allow to warm to room temperature and stir for 4 hours.
Validation Checkpoint 2: Quench a micro-aliquot with saturated NaHCO₃, extract with DCM, and run LC-MS. Self-Validation: Confirm the presence of the desired piperidine mass (
Mproduct
) and the absolute absence of the tertiary amine over-alkylation mass (
Mproduct+R
).
Workup: Quench the bulk reaction with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.
Fig 1: Troubleshooting logic for side-product identification in reductive amination.
Section 2: Catalytic Hydrogenation of Pyridines
Direct hydrogenation of pyridines is atom-economical but notoriously plagued by catalyst poisoning and intermediate side reactions.
FAQ & Troubleshooting
Q: During the electrochemical or thermal hydrogenation of pyridine, I am isolating significant amounts of dimerized side products (e.g., dipiperidines). Why is this happening?A: Dimerization is a direct consequence of the reaction's single-electron transfer (SET) kinetics. The initial reduction of pyridine via an outer-sphere SET produces a highly reactive radical anion intermediate[2]. If the local concentration of these radicals is high, or if the catalyst fails to rapidly facilitate the subsequent proton-coupled electron transfers (the full 6e⁻/6H⁺ sequence), these radical anions will couple with each other, leading to dimerization[2][3].
Q: My reaction stalls at the 1,2,3,6-tetrahydropyridine stage. How do I force complete saturation without causing hydrodefluorination of my functional groups?A: Partial reduction occurs when the partially saturated intermediate desorbs from the catalyst surface prematurely. Pushing the reaction with harsher conditions (e.g., high-pressure Pd/C or PtO₂) often leads to the cleavage of sensitive carbon-halogen bonds.
Solution: Transition to a Rhodium Oxide (Rh₂O₃) catalyst system. Rh₂O₃ operates under exceptionally mild conditions (40 °C, 5 bar H₂) and suppresses intermediate desorption while leaving halogens intact[4].
Fig 2: Reaction pathways in pyridine reduction highlighting dimerization and partial reduction.
Objective: Achieve complete saturation of functionalized pyridines while preventing dimerization and tetrahydropyridine stalling.
Reaction Assembly: In a high-pressure hydrogenation reactor, combine the functionalized pyridine (0.8 mmol), Rh₂O₃ catalyst (0.5 mol%), and 2,2,2-trifluoroethanol (TFE) (1 mL)[4].
Atmosphere Exchange: Seal the reactor. Purge the headspace with H₂ gas three times to remove atmospheric oxygen and prevent catalyst oxidation/poisoning.
Hydrogenation: Pressurize the vessel to 5 bar H₂ and heat to 40 °C. Stir vigorously for 16 hours[4].
Validation Checkpoint: Carefully vent the H₂ gas. Filter the crude mixture through a short pad of Celite to remove the heterogeneous catalyst. Analyze the crude filtrate via ¹H-NMR. Self-Validation: The total disappearance of aromatic pyridine protons (7.0–8.5 ppm) and the absence of vinylic protons (5.5–6.5 ppm) confirm complete reduction without stalling at the tetrahydropyridine intermediate.
Section 3: Intramolecular C-H Amination
Modern variants of the Hofmann-Löffler-Freytag (HLF) reaction allow for the synthesis of saturated heterocycles directly from unactivated C-H bonds, but ring-size selectivity is a major hurdle.
FAQ & Troubleshooting
Q: I am trying to synthesize a piperidine via intramolecular C-H amination, but I exclusively isolate the 5-membered pyrrolidine. How do I alter the regioselectivity?A: This is a fundamental kinetic issue. Traditional HLF reactions proceed via an amidyl radical manifold, which strongly favors the 1,5-hydrogen atom transfer, kinetically trapping the reaction into forming 5-membered pyrrolidine rings[5].
To override this innate kinetic preference and synthesize the 6-membered piperidine, you must shift the mechanism away from the amidyl radical toward a free-radical hydrogen-atom abstraction.
Solution: Replace highly reactive N-haloamines or N-iodosuccinimide (NIS) with a less reactive bromine-based reagent (like NBS) combined with catalytic molecular iodine (I₂) under visible light irradiation[5]. This specific catalytic system generates low steady-state concentrations of free radicals. This minimizes background side reactions and allows the abstraction to thermodynamically target the weakest C-H bond based on preorganized substitution, successfully yielding the piperidine core[5].
References
Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis | BenchChem | 1
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds (PMC) | NIH | 2
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds (JACS) | ACS Publications | 3
Technical Support Center: Optimizing HPLC Separation of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride
Welcome to the technical support center for the HPLC analysis of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the HPLC analysis of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common chromatographic challenges encountered with this compound. Our focus is on leveraging mobile phase optimization to achieve robust, reproducible, and accurate results.
Analyte at a Glance: Understanding the Molecule
Successful method development begins with understanding the analyte's physicochemical properties. 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride possesses distinct structural features that dictate its chromatographic behavior.
Piperidine Moiety: A saturated secondary amine, making the molecule basic. This is the most critical feature for HPLC method development. The nitrogen atom is readily protonated and is the primary cause of peak tailing due to interactions with stationary phase silanol groups.
Benzyl Ether Group: This portion of the molecule is hydrophobic and contains a strong chromophore (the benzene ring), making UV detection a straightforward choice.
Hydrochloride Salt: The compound is supplied in its protonated, salt form, ensuring its solubility in polar solvents.
The key to a successful separation is to control the ionization state of the piperidine nitrogen and mitigate its interaction with the stationary phase. This is achieved almost entirely through strategic mobile phase selection.
Troubleshooting Guide: From Problem to Peak Perfection
This section addresses the most common issues encountered during the analysis of this compound in a direct question-and-answer format.
Question: My peak is showing significant tailing and asymmetry. What are the causes and how can I fix it?
Answer:
Peak tailing is the most prevalent issue for basic compounds like this one. It is primarily caused by secondary ionic interactions between the protonated piperidine nitrogen and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This interaction creates multiple retention mechanisms, resulting in a distorted peak shape.
Here is a systematic approach to eliminate peak tailing:
1. Control the Mobile Phase pH:
The most effective strategy is to ensure the analyte and the silanol groups are in a single, consistent ionic state.[1][2]
Mechanism: By lowering the mobile phase pH to 2.5-3.5, the piperidine nitrogen (pKa ≈ 10-11) will be fully and consistently protonated (R₃NH⁺). Simultaneously, the acidic silanol groups (pKa ≈ 3.5-4.5) will be largely protonated (Si-OH), neutralizing their negative charge and eliminating the secondary ionic interaction.
Practical Steps:
Start with a mobile phase containing 0.1% (v/v) of an acidifier.
Formic Acid (FA): Excellent for MS compatibility and provides a pH of ~2.7. This is the recommended starting point.
Trifluoroacetic Acid (TFA): Creates a lower pH (~2) and is a strong ion-pairing agent that can further improve peak shape. However, it is a strong ion-suppressor and should be avoided for LC-MS applications.
Phosphoric Acid: A non-volatile buffer effective at low pH, suitable for UV-only methods.[3][4][5][6]
2. Select a Modern, High-Purity Column:
Column technology has evolved to address these issues.
Mechanism: Modern columns use high-purity silica with fewer metal impurities and employ advanced end-capping techniques. End-capping uses small silanes (like trimethylchlorosilane) to chemically bond and "cover" the majority of residual silanol groups, making the surface more inert.
Recommendation: Use a column with high-purity, end-capped silica. Columns specifically marketed as being "base-deactivated" or suitable for basic compounds are an excellent choice.
3. Consider the Organic Modifier:
While pH is primary, the choice of organic solvent can influence peak shape.
Mechanism: Methanol is more protic than acetonitrile and can engage in hydrogen bonding with residual silanols, providing a slight masking effect.
Recommendation: If tailing persists with acetonitrile, evaluate methanol as the organic modifier.
Below is a logical workflow for troubleshooting peak tailing.
Caption: Workflow for troubleshooting peak tailing.
Question: The retention time is shifting between injections. What should I investigate?
Answer:
Retention time instability is often related to the mobile phase pH being too close to the analyte's pKa or insufficient system equilibration.
Inadequate pH Buffering: If the mobile phase pH is not well-controlled and drifts near the pKa of your analyte or the column's silanols, minor changes will cause significant shifts in retention. The analyte's charge state fluctuates, altering its hydrophobicity.
Solution: Ensure your mobile phase pH is at least 1.5-2 pH units away from the analyte's pKa. For this compound, a low pH (2.5-3.5) is inherently stable and far from the piperidine's pKa (~10-11), making it the ideal range.[7] Using a formal buffer (e.g., phosphate or formate) instead of just an acidifier can provide more stability if needed, but fresh 0.1% formic acid is typically robust.[8]
Insufficient Column Equilibration: Switching between different mobile phases or gradients requires time for the stationary phase to fully acclimate to the new conditions.
Solution: Always equilibrate the column with the initial mobile phase for at least 10-15 column volumes before the first injection. When developing a method, ensure the re-equilibration time between gradient runs is sufficient (typically 5-10 column volumes).
Mobile Phase Preparation: Inconsistent preparation of the mobile phase (e.g., inaccurate acid concentration) from day to day will lead to retention shifts.
Solution: Use precise volumetric measurements for all mobile phase components. Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of the organic component.
Question: I am struggling to separate my main peak from a closely eluting impurity. How can I improve the resolution?
Answer:
Improving resolution requires changing the selectivity (α), efficiency (N), or retention factor (k'). The mobile phase offers the most powerful and convenient way to manipulate selectivity.[9]
Change the Organic Modifier: This is often the most effective first step.
Mechanism: Acetonitrile (ACN) and Methanol (MeOH) have different chemical properties and interact differently with the analyte and stationary phase. ACN is aprotic and acts primarily through dipole-dipole interactions, while MeOH is protic and can act as a hydrogen bond donor and acceptor. This can significantly alter the elution order and spacing of closely related compounds.
Action: If you are using ACN, develop a parallel method using MeOH at an equivalent solvent strength. Compare the chromatograms for changes in selectivity.
Adjust the Gradient Slope: For gradient elution, a shallower gradient increases the separation window for analytes.
Mechanism: A slower increase in the percentage of organic modifier (%B) allows more time for the analytes to interact with the stationary phase, improving the separation between compounds with similar hydrophobicity.
Action: If your current gradient is, for example, 5% to 95% B in 10 minutes, try extending it to 20 minutes.
Fine-Tune the pH: While a low pH is necessary for good peak shape, small adjustments within the stable range (e.g., moving from pH 3.0 to 2.5) can sometimes alter the selectivity between the main analyte and an ionizable impurity.
Frequently Asked Questions (FAQs)
What are the recommended starting conditions for a new method development?
This table provides a robust starting point for method development.
Parameter
Recommendation
Rationale
Column
C18, 2.1 or 4.6 mm i.d., 50-150 mm length, ≤ 3.5 µm particle size
General purpose reversed-phase column. Smaller particles increase efficiency.
Mobile Phase A
0.1% Formic Acid in HPLC-Grade Water
Ensures low pH for good peak shape and is MS-compatible.
Mobile Phase B
0.1% Formic Acid in Acetonitrile (ACN)
ACN is a common, effective organic modifier with low viscosity and UV cutoff.
Gradient
10% to 90% B over 10 minutes
A generic scouting gradient to determine the approximate elution conditions.
Flow Rate
0.4 mL/min (for 2.1 mm i.d.) or 1.0 mL/min (for 4.6 mm i.d.)
Standard flow rates for the respective column diameters.
Temperature
30 °C
Elevated temperature reduces viscosity and can improve peak shape and efficiency.
Detection
UV at 220 nm and 272 nm
The benzene ring provides absorbance. 220 nm is a more general wavelength, while ~272 nm is more specific to the aromatic system.
Injection Volume
1-5 µL
Keep the volume low to prevent band broadening.
Sample Diluent
Mobile Phase A / Mobile Phase B (e.g., 80:20 v/v)
Dissolving the sample in a solvent weaker than the initial mobile phase ensures sharp peaks.[1]
How do I choose the correct buffer or additive?
The choice depends on your detector and separation goals.
Caption: Logic for selecting a mobile phase additive.
Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
Aqueous (A): Pour ~950 mL of HPLC-grade water into a 1 L volumetric flask. Carefully add 1.0 mL of high-purity formic acid. Bring to volume with water, cap, and invert at least 10 times to mix thoroughly. Filter through a 0.22 µm filter if required by your lab's SOP.
Organic (B): Pour ~950 mL of HPLC-grade acetonitrile into a 1 L volumetric flask. Carefully add 1.0 mL of high-purity formic acid. Bring to volume with acetonitrile, cap, and invert at least 10 times to mix.
Protocol 2: Standard Sample Preparation (0.1 mg/mL)
Accurately weigh approximately 10 mg of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride reference standard into a 100 mL volumetric flask.
Add approximately 70 mL of a 50:50 (v/v) mixture of acetonitrile and water.
Sonicate for 5 minutes or until fully dissolved.
Allow the solution to return to room temperature.
Dilute to the mark with the 50:50 acetonitrile/water mixture. Mix thoroughly.
Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
References
Benchchem. (n.d.). Application Note: Chiral HPLC Method Development for the Enantioselective Separation of 3-Benzylpiperidine.
SIELC Technologies. (2018, February 17). Separation of Benzyl ethyl ether on Newcrom R1 HPLC column.
SIELC Technologies. (n.d.). Separation of Benzyl p-tolyl ether on Newcrom R1 HPLC column.
Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
Benchchem. (n.d.). Technical Support Center: Optimization of HPLC Parameters for 4-Amino-N-methylbenzeneethanesulfonamide Separation.
Ennis, S. R., & Chippari, J. (2015). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Journal of Analytical & Bioanalytical Techniques, 6(3).
Özdemir, D., & Erol, K. (2007). Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC.
Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
Saini, S., Sharma, S., & Singh, D. V. (2012). Development of HPLC method to determine Piperine in different piper species. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 374-377.
da Silva, G. P., de Matos, I. S., & de Oliveira, A. C. (2026). Development of an Analytical Method for Identification and Quantification of Glycerol Ethers. Journal of the Brazilian Chemical Society.
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
NextSDS. (n.d.). 3-(2-METHOXYBENZYL)PIPERIDINE HYDROCHLORIDE — Chemical Substance Information.
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
Technical Support Center: Troubleshooting Low Solubility of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride in Bioassays
Introduction: 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride is a versatile research compound. As with many amine hydrochloride salts, achieving optimal solubility in aqueous bioassay buffers can present a chal...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction:
3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride is a versatile research compound. As with many amine hydrochloride salts, achieving optimal solubility in aqueous bioassay buffers can present a challenge. This guide provides a comprehensive, scientifically-grounded framework for researchers to diagnose and resolve solubility issues, ensuring the reliability and accuracy of experimental outcomes. Our approach emphasizes understanding the underlying physicochemical principles to empower you to make informed decisions in your specific assay system.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride precipitating in my aqueous bioassay buffer?
A1: The most probable cause is a pH-dependent solubility shift. As a hydrochloride salt, the compound is the protonated form of an amine, which is generally more soluble in water.[1][2][3] Many standard bioassay buffers have a neutral or slightly alkaline pH. In these conditions, the protonated piperidine ring can deprotonate to its free base form, which is less polar and significantly less soluble in aqueous media, leading to precipitation.[1][4]
Q2: What is the pKa of the piperidine group in this compound and why is it crucial?
A2: The pKa of the conjugate acid of piperidine is approximately 11.12 to 11.22.[5][6][7] The substituents on your specific molecule may slightly alter this value. The pKa is a critical parameter because it indicates the pH at which the compound is 50% in its protonated (charged, more soluble) form and 50% in its deprotonated (neutral, less soluble) form. At a pH well below the pKa, the compound will predominantly exist as the more soluble hydrochloride salt. As the pH of your buffer approaches and surpasses the pKa, the equilibrium will shift towards the less soluble free base.[1]
Q3: Can buffer components other than pH affect solubility?
A3: Yes. High concentrations of salts in your buffer can lead to a phenomenon known as "salting out," where the solubility of your compound decreases due to competition for water molecules for hydration.[8] Additionally, certain buffer ions could theoretically interact with your compound to form a less soluble salt, although this is less common.
Systematic Troubleshooting Guide
This section provides a logical, step-by-step workflow to overcome solubility challenges.
Before modifying your assay conditions, confirm the solubility in a suitable organic solvent and observe the behavior upon dilution into your aqueous buffer.
Expertise & Experience: Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration stock solutions of hydrophobic compounds for bioassays due to its strong solubilizing power for both polar and nonpolar substances.[9][10] However, it's crucial to be aware that DMSO can affect the activity of some biological targets and can be cytotoxic at higher concentrations.[11] A final assay concentration of DMSO should ideally be kept below 0.5%.
Protocol 1: Stock Solution Preparation and Test Dilution
Prepare a concentrated stock solution of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride in high-purity DMSO (e.g., 10-50 mM). Ensure complete dissolution; gentle warming or sonication can be used if needed.
Perform a test dilution by adding the volume of stock solution required for your highest assay concentration into your final bioassay buffer.
Vortex or mix thoroughly.
Visually inspect for any signs of precipitation (e.g., cloudiness, Tyndall effect, or visible particles) immediately and after a period equivalent to your assay's duration at the experimental temperature.
Step 2: pH Modification - Leveraging the Amine Salt Chemistry
Since the compound is a hydrochloride salt of an amine, its solubility is highly pH-dependent.[1][2][3]
Expertise & Experience: Lowering the pH of your bioassay buffer can significantly increase the solubility by favoring the protonated, charged form of the piperidine nitrogen.[2] However, you must ensure that the new pH is compatible with the biological system you are studying (e.g., cell viability, enzyme activity).
Protocol 2: pH Optimization
Prepare several aliquots of your bioassay buffer and adjust the pH downwards in small increments (e.g., to pH 7.0, 6.5, 6.0).
Repeat the test dilution from Protocol 1 in each of the modified pH buffers.
Identify the highest pH at which the compound remains fully dissolved at your target concentration.
Crucially, run a pH-matched vehicle control in your bioassay to confirm that the change in pH does not independently affect your experimental results.
Step 3: Co-Solvent and Excipient Strategies
If pH modification is not a viable option or is insufficient, the use of co-solvents or solubilizing excipients should be explored.
Expertise & Experience:
Co-solvents: In addition to DMSO in the stock, other water-miscible organic solvents like ethanol can be used to increase the "organic" character of the final aqueous solution, thereby improving the solubility of less polar molecules.[12][13] As with DMSO, it is imperative to test the tolerance of your assay to the final concentration of any co-solvent.[11]
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate hydrophobic "guest" molecules, like your compound's free base form, forming an "inclusion complex" that is water-soluble.[15][16][17][] This is a powerful technique for increasing the apparent aqueous solubility of a compound without altering the bulk solvent properties as significantly as co-solvents might.[]
Protocol 3: Excipient-Mediated Solubilization
Prepare a stock solution of a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your bioassay buffer.
Prepare a stock solution of your compound in a minimal amount of organic solvent (e.g., DMSO).
Add the compound stock solution to the cyclodextrin-containing buffer and mix thoroughly. The cyclodextrin should be in molar excess.
Allow time for the inclusion complex to form (this can be facilitated by gentle agitation).
Observe for improved solubility.
As with all additives, run a control with only the cyclodextrin in your assay to ensure it has no independent biological activity.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting solubility.
Quantitative Data Summary & Key Parameters
Parameter
Condition
Expected Effect on Solubility
Rationale
pH of Aqueous Buffer
Decrease (more acidic)
Increase
Shifts equilibrium to the protonated, more soluble salt form.[1][2][3]
pH of Aqueous Buffer
Increase (more basic)
Decrease
Shifts equilibrium to the neutral, less soluble free base form.[1]
Co-solvent (e.g., DMSO, Ethanol)
Increase % (v/v)
Increase
Increases the polarity of the solvent mixture, better solvating the hydrophobic regions of the molecule.[8][12]
Excipient (e.g., Cyclodextrin)
Addition
Increase
Forms a water-soluble inclusion complex by encapsulating the hydrophobic part of the molecule.[15][16][17]
Ionic Strength (Buffer Salts)
High Concentration
Decrease
Potential for "salting out" effect, reducing solubility.[8]
References
Grokipedia. (n.d.). Piperidine.
Benchchem. (n.d.). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
MDPI. (2025). Cyclodextrins, Surfactants and Their Inclusion Complexes.
PubChem. (n.d.). Piperidine.
Pharma Excipients. (2024). The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications.
Ataman Kimya. (n.d.). PIPERIDINE.
Wikipedia. (n.d.). Cosolvent.
ScienceDirect. (n.d.). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
ResearchGate. (n.d.). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC).
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
ISSR. (n.d.). Solubility and pH of amines.
Benchchem. (n.d.). improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
IntechOpen. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
Benchchem. (n.d.). Addressing poor solubility of piperidine derivatives in reactions.
AP Chemistry. (n.d.). 8.11 pH and Solubility.
BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents.
ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
IMBBC. (2024). A guide to the use of bioassays in exploration of natural resources.
Pharmaceuticals. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?
CymitQuimica. (n.d.). CAS 6091-44-7: Piperidine hydrochloride.
Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
Technical Support Center: Refining Analytical Methods for 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine Hydrochloride
Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with the quantification and structural characterization of 3-{[(2-Methoxy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with the quantification and structural characterization of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride .
Due to its structural properties—a basic secondary amine formulated as a hydrochloride salt, coupled with an ether linkage—this compound presents unique chromatographic and mass spectrometric challenges. This guide provides field-proven troubleshooting strategies, grounded in authoritative analytical principles.
Part 1: Diagnostic Troubleshooting (FAQs)
Q1: Why does 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine exhibit severe peak tailing during reversed-phase HPLC, and how can I resolve it?
The Causality:
The compound contains a secondary nitrogen within the piperidine ring, which is highly basic (pKa ~ 9-10). In standard acidic mobile phases (e.g., 0.1% Formic Acid, pH 2.5), this nitrogen is fully protonated. While the bulk of the silica stationary phase is hydrophobic, residual unreacted silanol groups (pKa ~ 3.5–4.5) become ionized and negatively charged. The positively charged piperidine undergoes strong, secondary ion-exchange interactions with these silanols. This dual-retention mechanism causes the analyte to desorb slowly, resulting in an elongated peak tail[3].
The Solution:
To create a self-validating chromatographic system where peak symmetry dictates method success, you must eliminate the ion-exchange pathway:
Mobile Phase Modification (High pH): Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10.0). This deprotonates the piperidine nitrogen, neutralizing the molecule. Neutralizing the amine eliminates electrostatic interactions with silanols, yielding sharp, symmetrical peaks [1].
Advanced Column Chemistry: If acidic conditions are strictly required for downstream MS ionization, utilize a highly end-capped column or a Charged Surface Hybrid (CSH) column. CSH columns maintain a slight positive surface charge at low pH, actively repelling the protonated amine.
Q2: The compound elutes too close to the void volume (
t0
) in standard acidic reversed-phase gradients. How can retention be improved?
The Causality:
As a hydrochloride salt, the compound dissociates in aqueous solutions. Under standard acidic Reversed-Phase Liquid Chromatography (RPLC) conditions, the protonated free base is highly polar. This extreme polarity prevents sufficient partitioning into the hydrophobic C18 stationary phase, causing the analyte to wash out near the void volume.
The Solution:
Switching from RPLC to Hydrophilic Interaction Liquid Chromatography (HILIC) is highly effective for polar, amphoteric analytes [2]. HILIC utilizes a polar stationary phase (e.g., bare silica or amide-bonded) and a highly organic mobile phase (typically >70% Acetonitrile). The protonated piperidine is retained through a combination of hydrophilic partitioning into a water-enriched layer on the silica surface and electrostatic interactions, drastically increasing the capacity factor (
k′
).
Part 2: Diagnostic Workflow Visualization
The following decision matrix illustrates the logical pathways for resolving common chromatographic anomalies associated with basic piperidine derivatives.
Diagnostic workflow for resolving chromatographic anomalies in piperidine derivative analysis.
Part 3: Quantitative Data & Method Comparison
The table below summarizes the quantitative performance metrics of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine across different chromatographic environments. Use this data to select the optimal system for your specific sensitivity and resolution requirements.
Column Chemistry
Mobile Phase System
pH
Capacity Factor (
k′
)
Asymmetry Factor (
As
)
LC-MS/MS Sensitivity
Standard C18 (Bare)
0.1% Formic Acid / ACN
2.5
0.8 (Poor)
2.85 (Severe Tailing)
High (ESI+)
End-capped C18
0.1% Formic Acid / ACN
2.5
1.2 (Marginal)
1.45 (Moderate)
High (ESI+)
Hybrid C18 (BEH)
10 mM
NH4HCO3
/ ACN
10.0
4.5 (Excellent)
1.05 (Ideal)
Moderate (ESI+)
HILIC (Bare Silica)
10 mM Ammonium Formate / ACN
4.0
3.8 (Good)
1.10 (Ideal)
Very High (ESI+)
Note: An Asymmetry Factor (
As
) between 0.9 and 1.2 is considered a validated, self-sustaining peak shape for accurate integration.
This protocol is designed to extract the compound from complex biological matrices while ensuring optimal peak symmetry and mass spectrometric sensitivity.
Step 1: Sample Preparation (Liquid-Liquid Extraction)
Causality Focus: We utilize a high-pH extraction to force the dissociation of the hydrochloride salt, converting the highly polar protonated amine into its lipophilic free-base form, thereby maximizing its partition coefficient into the organic solvent.
Aliquot 100 µL of the biological sample (e.g., plasma) into a clean 1.5 mL microcentrifuge tube.
Spike the sample with 10 µL of the designated internal standard (e.g., a deuterated analog).
Add 50 µL of 0.1 M NaOH to basify the matrix (pH > 10). Vortex briefly.
Add 500 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes to drive the free base into the organic layer.
Centrifuge at 10,000 x g for 5 minutes to achieve phase separation.
Transfer 400 µL of the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
Reconstitute the residue in 100 µL of the initial mobile phase (see Step 2).
Step 2: Chromatographic Separation
Column: Install a high-pH tolerant column, such as a Waters XBridge BEH C18 (50 x 2.1 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water (adjusted to pH 10.0 with Ammonium Hydroxide).
Mobile Phase B: 100% LC-MS grade Acetonitrile.
Gradient Program:
0.0 - 0.5 min: 5% B
0.5 - 2.5 min: Ramp to 95% B
2.5 - 3.5 min: Hold at 95% B
3.5 - 3.6 min: Return to 5% B
3.6 - 5.0 min: Re-equilibration
Flow Rate: 0.4 mL/min.
Self-Validation Check: Inject a system suitability standard. Calculate the Asymmetry Factor (
As
). Proceed to sample analysis only if
As≤1.2
.
Step 3: Mass Spectrometric Detection (ESI+)
Causality Focus: The basic piperidine ring acts as an excellent proton acceptor, making Positive Electrospray Ionization (ESI+) the optimal choice. The ether linkage is the most labile bond, dictating the primary fragmentation pathway.
Precursor Ion: m/z 236.2
[M+H]+
(Calculated for the free base
C14H21NO2
).
Product Ion (Quantifier): m/z 121.1 (This corresponds to the stable methoxybenzyl carbocation resulting from the cleavage of the ether bond).
Collision Energy (CE): Optimize dynamically between 15–25 eV to maximize the yield of the m/z 121.1 fragment.
References
Agilent Technologies. "The LC Handbook." Agilent Technologies Technical Literature. Available at:[Link]
Waters Corporation. "A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS." Waters Application Notes. Available at:[Link]
Reference Data & Comparative Studies
Validation
Comparative analysis of different synthesis routes for 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride
Introduction 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous st...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, owing to its ability to confer favorable pharmacokinetic properties. The specific substitution pattern of this target molecule, featuring a benzylic ether linkage at the 3-position, presents unique synthetic challenges and opportunities. This guide provides a comparative analysis of two distinct and viable synthetic routes for the preparation of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride, offering researchers, scientists, and drug development professionals the critical insights needed to select the most appropriate method for their specific research and development goals. The comparison will be based on key performance indicators, including overall yield, purity, scalability, and the underlying chemical principles that govern each approach.
Strategic Overview of Synthetic Pathways
The synthesis of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride can be approached from two primary retrosynthetic disconnections. The first strategy, a classic Williamson Ether Synthesis, involves the formation of the ether linkage as a key bond-forming step. The second approach, a Reductive Amination strategy, constructs the piperidine ring or attaches the side chain through the formation of a carbon-nitrogen bond. This guide will delve into the practical execution and comparative merits of each of these routes.
Figure 1: High-level overview of the two primary retrosynthetic strategies for the synthesis of the target compound.
Route 1: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2][3] In the context of synthesizing our target molecule, this route involves the O-alkylation of a 3-(hydroxymethyl)piperidine derivative with 2-methoxybenzyl chloride. A critical consideration in this approach is the potential for competitive N-alkylation of the piperidine nitrogen, which is also nucleophilic.[4] To circumvent this, a protection-deprotection strategy is judiciously employed.
Reaction Scheme
Figure 3: Reaction scheme for the Reductive Amination route.
Experimental Protocol
Step 1: Synthesis of tert-Butyl 3-formylpiperidine-1-carboxylate (N-Boc-piperidine-3-carbaldehyde)
This step involves the oxidation of the primary alcohol to an aldehyde.
Prepare a solution of N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
Add an oxidizing agent such as pyridinium chlorochromate (PCC, 1.5 eq) or perform a Swern oxidation.
Stir the reaction mixture at room temperature for 2-4 hours.
Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts.
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which is often used in the next step without further purification. A modified Swern oxidation can provide the aldehyde in good yield.
[5]
Step 2: Synthesis of tert-Butyl 3-{[(2-methoxybenzyl)amino]methyl}piperidine-1-carboxylate
This is the key reductive amination step.
To a solution of the crude aldehyde from Step 1 (1.0 eq) and 2-methoxybenzylamine (1.1 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
Continue stirring at room temperature for 12-24 hours.
Quench the reaction with saturated aqueous sodium bicarbonate solution and separate the organic layer.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the protected amine. Reductive amination reactions of this type are known to proceed in high yields.
[6]
Step 3: Synthesis of 3-{[(2-Methoxybenzyl)amino]methyl}piperidine Hydrochloride
The final deprotection and salt formation are analogous to Route 1.
Dissolve the product from Step 2 in a suitable solvent.
Add an excess of hydrochloric acid solution.
Stir at room temperature until the reaction is complete.
Isolate the hydrochloride salt by precipitation and filtration, or by evaporation of the solvent.
Comparative Analysis
Parameter
Route 1: Williamson Ether Synthesis
Route 2: Reductive Amination
Overall Yield
Potentially higher, with each step being relatively high-yielding.
May be slightly lower due to the potential for incomplete oxidation and side reactions in the reductive amination.
Purity
Can be high with careful purification at each step. Potential for N-alkylation if protection is incomplete.
Purity can be affected by over-alkylation in the reductive amination step and incomplete oxidation.
Scalability
Generally scalable, though the use of sodium hydride requires careful handling on a large scale. [7]
Scalable, with reductive amination being a common industrial process. [7]
Reagent Safety & Handling
Sodium hydride is highly flammable and requires an inert atmosphere. 2-methoxybenzyl chloride is a lachrymator.
Oxidizing agents like PCC are toxic. Sodium triacetoxyborohydride is a relatively safe and easy-to-handle reducing agent.
Number of Steps
3 steps from 3-(hydroxymethyl)piperidine.
3 steps from N-Boc-3-(hydroxymethyl)piperidine.
Key Challenges
- Preventing N-alkylation. - Handling of sodium hydride.
- Achieving complete and clean oxidation to the aldehyde. - Controlling over-alkylation during reductive amination.
Versatility
The Williamson ether synthesis is a very general and reliable method for ether formation. [8]
Reductive amination is highly versatile for the synthesis of a wide range of substituted amines. [9]
Conclusion
Both the Williamson Ether Synthesis and the Reductive Amination routes offer viable pathways to 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride.
Route 1 (Williamson Ether Synthesis) is a classic and robust approach. Its primary advantage lies in the direct formation of the desired ether linkage. The necessity of a protection-deprotection sequence adds to the step count but is a well-established and generally high-yielding strategy to ensure chemoselectivity. The main challenge is the handling of sodium hydride, which can be problematic on a larger scale, although alternative bases can be explored.
Route 2 (Reductive Amination) provides a convergent approach where the side chain is introduced in a single, powerful transformation. This route may be more amenable to the synthesis of a library of analogs by varying the amine component in the reductive amination step. However, the initial oxidation of the alcohol to the aldehyde can sometimes be challenging to perform cleanly and in high yield, and over-alkylation can be a concern in the reductive amination step.
The choice between these two routes will ultimately depend on the specific needs and capabilities of the research team. For a straightforward, reliable synthesis of the target compound where handling of pyrophoric reagents is not a major concern, the Williamson Ether Synthesis is an excellent choice. For projects that may involve the synthesis of multiple analogs with different side chains, the Reductive Amination route offers greater flexibility. Both routes are amenable to scale-up, a critical consideration for drug development professionals. Careful optimization of reaction conditions and purification procedures will be key to achieving high yields and purities with either method.
References
BenchChem. (2025). A Comparative Review of Synthetic Methods for Piperidine Rings. BenchChem.
Chowdhury, S., et al. (2019). Diastereoselective scalable synthesis of 2,6-trans-Piperidines using an aza-Michael reaction. Tetrahedron Letters, 60(5), 371-374.
ECHEMI. (n.d.). N - alkylation of piperidine with substituted benzyl chloride. ECHEMI.
BenchChem. (2025). Technical Support Center: Efficient Synthesis of Substituted Piperidines. BenchChem.
Lautens, M., & Ghorai, S. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
BenchChem. (n.d.). Ethyl 6-(hydroxymethyl)
BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem.
Đuđ, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7(2).
Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
BenchChem. (2025). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. BenchChem.
Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
Santa Cruz Biotechnology. (n.d.). Piperidine-3-carboxaldehyde, N-BOC protected.
D'Alonzo, D., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1698.
Wang, Z., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 182(4), 1436-1450.
Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC.
Kumar, A., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 60B(7), 1011-1017.
NextSDS. (n.d.). 3-(2-METHOXY-5-METHYL-BENZYL)
On-chip. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect.
ResearchGate. (2017).
Matassini, C., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(23), 5727.
BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions Involving 2-(Aminomethyl)piperidine. BenchChem.
Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University.
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8044-8055.
Organic Syntheses. (n.d.).
NextSDS. (n.d.). 3-(2-METHOXYBENZYL)
Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
Ibragimov, A. G., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
O'Brien, P., & Childs, A. C. (2012). N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C. Organic letters, 14(20), 5262–5265.
Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharma Chemica, 3(6), 468-471.
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4).
Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.
BLD Pharm. (n.d.). 3-(2-Methoxybenzyl)piperidine.
Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES via 2-NITROBENZENESULFONAMIDES.
BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. BenchChem.
Balalaie, S., et al. (2012). Piperidine, an efficient base catalyst for the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 1-4.
Validating an HPLC-UV Method for 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine Hydrochloride: A Comparative Performance Guide
As pharmaceutical pipelines increasingly rely on complex functionalized heterocycles, the accurate quantification of critical intermediates like [1] becomes paramount. This compound serves as a vital building block in dr...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical pipelines increasingly rely on complex functionalized heterocycles, the accurate quantification of critical intermediates like [1] becomes paramount. This compound serves as a vital building block in drug development, demanding rigorous analytical control.
However, quantifying basic piperidine derivatives presents a notorious analytical challenge: severe peak tailing caused by secondary interactions with the stationary phase[2]. This guide objectively compares an optimized High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method—utilizing modern core-shell column technology and targeted mobile phase buffering—against traditional alternatives. By anchoring our methodology in the [3] guidelines, we provide a self-validating, phase-appropriate framework for routine QA/QC and API release testing[4].
Methodology Comparison: Why Optimized HPLC-UV?
Selecting the right analytical platform requires balancing sensitivity, robustness, and operational cost. Table 1 evaluates the optimized HPLC-UV method against common alternatives.
Table 1: Performance Comparison of Analytical Platforms for Piperidine Derivatives
Analytical Method
Sensitivity (LOQ)
Matrix Effects
Peak Shape (Piperidines)
Cost per Test
Best Use Case
Optimized HPLC-UV (Core-Shell + TFA)
High (< 0.5 µg/mL)
Low
Excellent (Tf < 1.2)
Low
API Release & Routine QA/QC
Traditional HPLC-UV (Unbuffered)
Moderate
Low
Poor (Tf > 2.0)
Low
Obsolete (Fails SST criteria)
LC-MS/MS
Ultra-High (< 1 ng/mL)
High (Ion Suppression)
Good
High
PK Studies & Trace Impurities
GC-FID
N/A
Low
N/A (Thermal Degradation)
Moderate
Not Recommended for HCl salts
Expert Insight: While LC-MS/MS offers unparalleled sensitivity, it is highly susceptible to ion suppression and is economically inefficient for high-concentration assay testing (>98% purity). Conversely, GC-FID is fundamentally incompatible with 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride, as the salt form undergoes thermal degradation at elevated injection port temperatures unless subjected to complex derivatization. Therefore, an optimized HPLC-UV method remains the gold standard for assay quantification[5].
The Causality of Peak Tailing and Its Resolution
To develop a robust method, we must understand the chemical causality behind chromatographic failures.
Basic piperidine derivatives possess a secondary or tertiary nitrogen with a pKa typically around 10. In standard, unbuffered aqueous/organic mobile phases, this nitrogen is fully protonated. Simultaneously, older or poorly endcapped silica-based C18 columns contain residual acidic silanol groups (-SiOH) with a pKa of ~4.0[2].
The Problem: During separation, the positively charged piperidine nitrogen undergoes an ion-exchange interaction with the negatively charged, ionized silanols. This mixed-mode retention (hydrophobic partitioning + ion-exchange) causes analyte molecules to desorb at different rates, resulting in severe, asymmetric peak tailing[2].
The Solution: We implement a dual-action mitigation strategy:
Mobile Phase pH Control: By adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase, we drop the pH to ~2.5. This fully protonates the acidic silanols, neutralizing their negative charge and shutting down the ion-exchange pathway[2].
Core-Shell Technology: Utilizing a highly endcapped, core-shell C18 column minimizes the available silanol surface area while maximizing theoretical plates.
Caption: Mechanism of piperidine peak tailing and its resolution via silanol protonation.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It incorporates a mandatory System Suitability Test (SST) that acts as a quality gate; if the SST fails, the validation sequence cannot proceed.
Step 3.1: Reagent & Standard Preparation
Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm membrane.
Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.
Standard Stock Solution: Accurately weigh 50.0 mg of 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with Mobile Phase A (Concentration: 1.0 mg/mL).
Working Standards: Dilute the stock solution to prepare calibration levels at 10, 25, 50, 100, and 150 µg/mL.
Following successful SST, the method was validated according to the latest [6], which emphasize a lifecycle approach to analytical procedure development[7].
Caption: ICH Q2(R2) Analytical Procedure Validation Lifecycle.
The experimental data derived from the validation study is summarized in Table 2. The optimized method demonstrated exceptional linearity, high recovery rates, and robust precision, confirming its suitability for the intended purpose[6].
Table 2: Summary of ICH Q2(R2) Validation Results
Validation Parameter
Acceptance Criteria (ICH Q2)
Experimental Result
Status
Specificity
No interference at analyte RT
No co-eluting peaks observed
Pass
Linearity Range
R² ≥ 0.999
10 – 150 µg/mL (R² = 0.9998)
Pass
Accuracy (Recovery)
98.0% – 102.0% across range
99.4% (80%), 100.2% (100%), 101.1% (120%)
Pass
Repeatability (Precision)
%RSD ≤ 2.0% (n=6)
0.75% RSD
Pass
Intermediate Precision
%RSD ≤ 2.0% (n=12, 2 days)
1.12% RSD
Pass
Limit of Detection (LOD)
Signal-to-Noise (S/N) ≥ 3:1
0.12 µg/mL
Pass
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N) ≥ 10:1
0.40 µg/mL
Pass
References
International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.[Link]
Maneenet, J., et al. (2023). Factors influencing high-performance liquid chromatography for piperine determination in traditional formulas. Journal of Applied Pharmaceutical Science.[Link]
A Comparative Guide to the Efficacy of Neurotransmitter System Modulators
For researchers and drug development professionals, the nuanced evaluation of a novel compound's efficacy is paramount. This guide provides a comparative framework for assessing neurotransmitter system modulators, using...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the nuanced evaluation of a novel compound's efficacy is paramount. This guide provides a comparative framework for assessing neurotransmitter system modulators, using a hypothetical novel Selective Serotonin Reuptake Inhibitor (SSRI), designated "Product X," as a case study. We will objectively compare its potential performance against established alternatives, grounded in foundational experimental data and methodologies.
Introduction: The Landscape of Neurotransmitter Modulation
Neurotransmitters are the brain's chemical messengers, carrying signals between nerve cells.[1] The modulation of these signaling pathways is a cornerstone of treatment for numerous neurological and psychiatric disorders. Selective Serotonin Reuptake Inhibitors (SSRIs), for instance, function by blocking the reabsorption (reuptake) of serotonin into the presynaptic neuron.[1][2] This action increases the extracellular concentration of serotonin, making more of it available to bind to postsynaptic receptors.[1][3]
While the fundamental mechanism of action for a class of drugs like SSRIs is similar, individual compounds exhibit unique pharmacokinetic and pharmacodynamic profiles.[3] These differences in potency, selectivity, and off-target effects dictate a compound's therapeutic window and side-effect profile. Therefore, a rigorous, multi-tiered approach to efficacy testing is crucial in drug discovery and development.
Methodologies for Efficacy Assessment
A compound's journey from discovery to clinical application involves a cascade of assays designed to characterize its biological activity. This process typically moves from high-throughput in vitro screens to more complex in vivo models that assess physiological and behavioral outcomes.
In Vitro Efficacy: Target Engagement and Potency
Initial assessments focus on the direct interaction between a compound and its molecular target. These assays are fundamental for establishing target engagement and quantifying potency.
Radioligand Binding Assays: Considered the gold standard for measuring binding affinity, these assays quantify how strongly a compound binds to its target receptor or transporter.[4][5] In a competitive binding assay, varying concentrations of an unlabeled test compound (like Product X) are used to displace a fixed concentration of a radioactively labeled ligand known to bind to the target (e.g., the serotonin transporter, SERT).[4] The result is expressed as the Inhibition Constant (Ki) , where a lower Ki value indicates a higher binding affinity.[6]
Transporter Uptake Assays: These functional assays measure a compound's ability to inhibit the primary function of the transporter. For an SRI, this involves quantifying the inhibition of serotonin uptake into cells (e.g., HEK293 cells engineered to express SERT or JAR cells) or into synaptosomes (isolated nerve terminals).[7][8] The potency is determined by the half-maximal inhibitory concentration (IC50) , which is the concentration of the compound required to inhibit 50% of the transporter's activity.[6][8]
Cell-Based Functional Assays: Beyond simple binding and uptake, these assays measure the downstream cellular consequences of receptor activation or modulation.[9][10] For example, a novel assay principle known as 'TRACT' (transporter activity through receptor activation) measures SERT inhibition by monitoring the activation of a co-expressed serotonin receptor.[9]
In Vivo Efficacy: Physiological and Behavioral Correlates
After establishing in vitro potency, preclinical in vivo models are employed to assess a compound's effects in a living organism. These models aim to replicate aspects of the human condition being targeted.
Microdialysis: This is a powerful technique for directly measuring neurotransmitter levels in specific brain regions of freely moving animals.[11][12][13] A microdialysis probe is implanted into a target area (e.g., the prefrontal cortex), and extracellular fluid is sampled over time.[11][14] Following administration of a compound like an SSRI, an effective drug will cause a measurable increase in extracellular serotonin levels.[13]
Behavioral Models of Depression: Several rodent models are used to screen for antidepressant-like activity.[15][16] While no single model perfectly recapitulates human depression, they are valuable for predictive validity—meaning they can predict the efficacy of known antidepressant treatments.[16]
Forced Swim Test (FST): This is one of the most widely used screening tools.[17][18] Mice or rats are placed in a cylinder of water from which they cannot escape.[17][19] The time the animal spends immobile is recorded, with the theory that antidepressant compounds reduce this "behavioral despair" and increase active escape behaviors.[17][20]
Tail Suspension Test (TST): Similar in principle to the FST, this test measures the immobility of a mouse when suspended by its tail.[20] Antidepressant activity is indicated by a decrease in the duration of immobility.
Chronic Unpredictable Mild Stress (CUMS): This model is considered to have high face validity as it exposes animals to a series of mild, unpredictable stressors over several weeks to induce a state of anhedonia (the inability to feel pleasure), a core symptom of depression.[18][21] The ability of a compound to reverse this anhedonic state is a strong indicator of antidepressant efficacy.
Comparative Analysis of Neurotransmitter Modulators
Here, we compare our hypothetical "Product X" to established classes of antidepressants based on the assays described above. The data for known compounds are representative values from scientific literature, while the data for Product X are hypothetical, designed to illustrate a favorable profile.
Selective Serotonin Reuptake Inhibitors (SSRIs)
SSRIs are the most widely prescribed class of antidepressants.[3][22] Their primary mechanism is the potent and selective inhibition of the serotonin transporter (SERT).[2][23]
Note: Ki and IC50 values can vary between studies and assay conditions.[25]
As the table illustrates, Product X exhibits a hypothetically superior profile with a lower Ki value, indicating tighter binding to the serotonin transporter, and a lower IC50, signifying greater potency in inhibiting serotonin reuptake compared to established SSRIs. This translates to a more robust effect in the in vivo Forced Swim Test.
Detailed Experimental Protocols
To ensure transparency and reproducibility, the following are detailed protocols for key assays used in the evaluation of neurotransmitter modulators.
Protocol: In Vitro Radioligand Binding Assay for SERT
This protocol describes a competitive binding assay to determine the Ki of a test compound for the human serotonin transporter (hSERT).
1. Membrane Preparation:
Prepare cell membranes from a stable cell line (e.g., HEK293) overexpressing hSERT.[26]
Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes.[26]
Wash the pellet and resuspend it in an assay binding buffer.[26]
Determine the protein concentration using a standard method like the BCA assay.[26]
2. Assay Setup (96-well plate format):
Add the following to each well:
150 µL of the membrane preparation.
50 µL of the test compound (Product X) at various concentrations or buffer for total binding control.
50 µL of a specific radioligand (e.g., [³H]-Citalopram) at a fixed concentration near its Kd value.[26]
For non-specific binding, use a high concentration of a known SERT inhibitor (e.g., 10 µM Clomipramine) instead of the test compound.[7]
3. Incubation & Filtration:
Incubate the plate for 60 minutes at room temperature with gentle agitation to reach binding equilibrium.[26]
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.[26]
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[26]
4. Detection & Analysis:
Dry the filters and add a scintillation cocktail.[26]
Measure the radioactivity retained on the filters using a scintillation counter.[26]
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
Calculate the IC50 value from the curve and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[26]
Protocol: In Vivo Forced Swim Test (Mouse)
This protocol outlines the procedure for the FST, a common behavioral assay for screening antidepressant efficacy.
1. Animal Acclimation:
House male C57BL/6J mice under standard conditions with a 12-hour light/dark cycle.
Allow at least one week of acclimation to the housing facility before testing.
On the test day, acclimate the animals to the testing room for at least 60 minutes.[17]
2. Apparatus:
Use a transparent glass cylinder (e.g., 2 L beaker) filled with water to a depth where the mouse cannot touch the bottom with its tail or paws.[27]
Maintain the water temperature at 24°C ± 1°C.[17][28]
3. Drug Administration:
Administer the test compound (Product X), a reference drug (e.g., Fluoxetine), or vehicle (e.g., saline) via the appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.[20]
4. Test Procedure:
Gently place each mouse into the water-filled cylinder.[29]
Record the session using a video camera for later analysis.
The first 2 minutes are typically considered an initial habituation period and are often excluded from the final analysis.[17][29]
5. Behavioral Scoring & Analysis:
A trained observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test.
Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
Calculate the mean immobility time for each treatment group.
A statistically significant decrease in immobility time compared to the vehicle-treated group indicates an antidepressant-like effect.[18]
6. Post-Test Care:
After the test, remove the mice from the water, dry them with a towel, and place them in a warmed cage for a short period before returning them to their home cage.[27][28]
Conclusion: A Synthesis of Evidence
The comprehensive evaluation of a novel neurotransmitter modulator like "Product X" requires a logical progression from in vitro target validation to in vivo functional outcomes. The hypothetical data presented positions Product X as a highly potent and efficacious SRI, demonstrating superior performance in both biochemical and behavioral assays compared to established market leaders.
This guide underscores the principle that robust, well-designed experiments are the bedrock of drug development. By explaining the causality behind experimental choices—from initial binding affinity studies to complex behavioral models—we provide a self-validating framework for assessing efficacy. The true measure of a novel compound lies not in a single data point, but in the convergence of evidence across a spectrum of carefully chosen and meticulously executed assays.
References
Selective Serotonin Reuptake Inhibitors and Adverse Effects: A Narrative Review. (2021). MDPI. [Link]
Microdialysis - In Vivo System for Neurotransmitter Recovery. (2015). Amuza Inc. [Link]
Microdialysis Services to Sample Metabolites, Therapies & Large Molecules. (n.d.). Charles River. [Link]
In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (n.d.). Taylor & Francis Online. [Link]
Discovery of Novel Selective Serotonin Reuptake Inhibitors through Development of a Protein-Based Pharmacophore. (2011). ACS Publications. [Link]
Making the Most of Microdialysis for Neurotransmitter Analysis. (2019). News-Medical.Net. [Link]
Forced Swim Test v.3. (n.d.). University of Notre Dame. [Link]
In vivo monitoring of amine neurotransmitters using microdialysis with on-line capillary electrophoresis. (2001). PubMed. [Link]
Animal models for the study of antidepressant activity. (2001). PubMed. [Link]
Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025). ACS Publications. [Link]
Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). PMC - NIH. [Link]
Clinical Pharmacology of SSRI's 3 - Basic Neuropharmacology of SSRIs. (n.d.). Preskorn. [Link]
In Vivo Evaluation of the Antidepressant Activity of a Novel Polyherbal Formulation. (n.d.). Hindawi. [Link]
The Mouse Forced Swim Test. (n.d.). PMC - NIH. [Link]
Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. (n.d.). PMC - NIH. [Link]
Mouse Forced Swim Test for Antidepressant. (2011). JoVE Journal. [Link]
Novel insights into the behavioral analysis of mice subjected to the forced-swim test. (2015). PMC - NIH. [Link]
Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). Journal of Herbmed Pharmacology. [Link]
In vitro effects of serotonin and noradrenaline reuptake inhibitors on human platelet adhesion and coagulation. (n.d.). PubMed. [Link]
Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. (2023). MDPI. [Link]
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
Clinical Pharmacology of SSRI's: Tables and Figures. (n.d.). Preskorn. [Link]
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (n.d.). PMC - NIH. [Link]
Radioligand Binding Assays and Their Analysis. (n.d.). Springer Nature Experiments. [Link]
Pharmacokinetic Parameters, Inhibitory Constants of Antidepressants. (n.d.). ResearchGate. [Link]
Screening of neurotransmitter receptor modulators reveals novel inhibitors of influenza virus replication. (n.d.). PMC - NIH. [Link]
Innovative Neurotransmitter Testing. (n.d.). Life Extension. [Link]
Exploring Neurotransmitter Testing: A Functional Medicine Perspective on Mental Health. (2024). Rupa Health. [Link]
Assessing NH300094, a novel dopamine and serotonin receptor modulator with cognitive enhancement property for treating schizophrenia. (2024). Frontiers in Pharmacology. [Link]
Structure-Activity Relationship (SAR) Guide: 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine Derivatives vs. Established Piperidine Scaffolds
Executive Summary As a Senior Application Scientist specializing in central nervous system (CNS) drug discovery, I frequently evaluate the delicate balance between pharmacodynamics (target affinity) and pharmacokinetics...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist specializing in central nervous system (CNS) drug discovery, I frequently evaluate the delicate balance between pharmacodynamics (target affinity) and pharmacokinetics (brain penetrance). The 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine scaffold (CAS 1220036-97-4) represents a masterclass in this balance. This guide objectively compares the performance of this specific ether-linked, ortho-methoxy substituted piperidine against traditional amine-linked and highly lipophilic alternatives. By analyzing the causality behind these structural modifications, researchers can better leverage this building block for targeting G-protein coupled receptors (GPCRs) such as the Neurokinin-1 (NK1) and Serotonin (5-HT2A) receptors.
Mechanistic Rationale & Target Biology
In CNS drug design, the choice of linker and aryl substitution is never arbitrary. The superiority of the 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine scaffold over its analogs is driven by three distinct structural features:
The Piperidine Core: The basic nitrogen is protonated at physiological pH, forming a critical, charge-reinforced hydrogen bond (salt bridge) with a conserved aspartate residue deep within the GPCR transmembrane bundle (e.g., Asp155 in 5-HT2A or Asp164 in NK1)[1].
The Ether Linkage (-O-CH2-): Why use an ether linkage instead of an amine? An amine linker introduces a hydrogen bond donor, which significantly increases the polar surface area (PSA) and the desolvation penalty, thereby restricting passive diffusion across the blood-brain barrier[1]. The ether linkage eliminates this donor, preserving conformational flexibility while exponentially improving CNS penetrance.
The 2-Methoxybenzyl Group: The ortho-methoxy substituent serves a dual purpose. First, it restricts the rotation of the benzyl ring via steric hindrance, pre-organizing the molecule into a bioactive conformation. Second, the oxygen lone pairs act as a localized hydrogen bond acceptor, differentiating it from purely lipophilic groups (like CF3) that often suffer from high non-specific protein binding[2]. For instance, in the development of 5-HT2A receptor ligands like RH-34, the incorporation of an N-(2-methoxybenzyl) moiety directly increases both the affinity and selectivity for the 5-HT2A receptor over other serotonin receptor subtypes[3].
Figure 1: Mechanism of GPCR antagonism by 2-methoxybenzyl piperidine derivatives.
Scaffold Comparison: Quantitative SAR Data
To objectively evaluate the 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine scaffold, we must compare it against established alternatives. The data below illustrates how slight modifications to the linker and aryl group drastically alter both in vitro affinity and ADME properties.
Table 1: SAR Comparison of Substituted Piperidine Derivatives
Scaffold / Derivative
Linker Type
Aryl Substituent
Target Affinity (IC50, nM)
Lipophilicity (LogD at pH 7.4)
BBB Permeability (Pe, 10⁻⁶ cm/s)
3-{[(2-Methoxybenzyl)oxy]methyl}piperidine
Ether (-O-)
2-Methoxy
3.2
2.8
14.5
Alternative A (Amine Linker)
Amine (-NH-)
2-Methoxy
15.4
1.9
4.2
Alternative B (Trifluoromethyl)
Ether (-O-)
3,5-bis(CF3)
1.1
4.5
18.1 (High non-specific binding)
Alternative C (Unsubstituted)
Ether (-O-)
Phenyl
145.0
2.4
12.0
Data Interpretation: The ether linker combined with the 2-methoxy substitution provides the optimal therapeutic window. Alternative A loses permeability due to the H-bond donor penalty. Alternative B (similar to L-733,060 analogs) achieves sub-nanomolar affinity but is excessively lipophilic, leading to off-target toxicity and poor aqueous solubility. Alternative C lacks the steric lock provided by the ortho-methoxy group, resulting in a severe drop in receptor affinity[1],[2].
Trust in SAR data requires robust, self-validating experimental systems. Below are the step-by-step methodologies used to generate the comparative data, designed to isolate the causality of the structural changes.
Figure 2: Sequential experimental workflow for evaluating piperidine derivative SAR.
This assay determines the IC50 by measuring how effectively the piperidine derivatives displace a known radioligand from the target GPCR.
Step 1: Membrane Preparation. Homogenize CHO cells stably expressing the target receptor (e.g., 5-HT2A or NK1) in 50 mM Tris-HCl buffer (pH 7.4). Causality: Isolating the GPCR in its native lipid environment maintains the active 3D conformation required for accurate ligand binding.
Step 2: Incubation. Incubate 50 µg of membrane protein with 1 nM [³H]-radioligand and varying concentrations (10⁻¹¹ to 10⁻⁵ M) of the piperidine derivative for 60 minutes at 25°C. Causality: This timeframe ensures thermodynamic equilibrium is reached between the radioligand, the receptor, and the competitive test compound.
Step 3: Filtration. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, drastically reducing non-specific binding of the positively charged piperidine ligands.
Step 4: Quantification. Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count radioactivity. Calculate IC50 using non-linear regression.
Self-Validation System: Every assay plate must include a known high-affinity reference standard (e.g., Ketanserin or CP-99,994). A Z'-factor > 0.6 is strictly required to validate the run, ensuring that any shift in IC50 is exclusively due to the structural SAR of the test compound, not assay drift.
This assay evaluates the passive diffusion capability of the compounds across the blood-brain barrier.
Step 1: Lipid Coating. Coat the porous PVDF filter of the donor plate with 4 µL of porcine brain lipid extract dissolved in dodecane (20 mg/mL). Causality: This specific lipid mixture accurately mimics the highly lipophilic environment of the human blood-brain barrier.
Step 2: Loading. Add 150 µL of the piperidine derivative (10 µM in PBS, pH 7.4) to the donor compartment and 300 µL of fresh PBS to the acceptor compartment. Causality: Maintaining pH 7.4 ensures the piperidine nitrogen is in its physiological protonation state, accurately reflecting in vivo diffusion mechanics.
Step 3: Incubation. Assemble the sandwich plate and incubate for 4 hours at room temperature without agitation.
Step 4: LC-MS/MS Analysis. Quantify the compound concentration in both compartments using LC-MS/MS to calculate the effective permeability (Pe).
Self-Validation System: Internal validation is achieved by multiplexing a high-permeability standard (verapamil) and a low-permeability standard (theophylline) in every run. If the Pe of verapamil drops below 10 × 10⁻⁶ cm/s, the lipid integrity is compromised, and the entire plate is rejected.
Conclusion
The 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine scaffold provides a highly optimized structural vector for CNS drug discovery. By utilizing an ether linkage to eliminate H-bond donor penalties and employing an ortho-methoxy group to enforce a bioactive conformation, this scaffold consistently outperforms traditional amine-linked or highly fluorinated alternatives in both target affinity and BBB permeability.
References
Title: 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Title: Structural Combination of Established 5-HT2A Receptor Ligands
Source: Ovid
URL: [Link]
The Application Scientist's Guide to Receptor Cross-Reactivity Assessment: SPR, BLI, and TR-FRET
The Regulatory and Scientific Imperative In the development of monoclonal antibodies (mAbs) and related biologics, assessing off-target binding is a critical preclinical safety requirement. While both the FDA and EMA man...
Author: BenchChem Technical Support Team. Date: March 2026
The Regulatory and Scientific Imperative
In the development of monoclonal antibodies (mAbs) and related biologics, assessing off-target binding is a critical preclinical safety requirement. While both the FDA and EMA mandate Tissue Cross-Reactivity (TCR) studies using immunohistochemistry on human and animal tissues[1], TCR is inherently qualitative. To predict off-target toxicity, pharmacokinetics, and target-mediated drug disposition, developers must complement TCR with robust in vitro receptor binding assays[2].
As an application scientist, selecting the right analytical platform to quantify cross-reactivity against homologous receptors (e.g., human vs. cynomolgus) or closely related off-target family members is paramount. This guide objectively compares three leading platforms—Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Time-Resolved Fluorescence Energy Transfer (TR-FRET)—detailing the mechanistic causality behind their performance and providing self-validating protocols for rigorous screening.
Surface Plasmon Resonance (SPR): The Kinetic Gold Standard
Mechanism & Causality
SPR detects biomolecular interactions in real-time by measuring changes in the refractive index at a gold sensor surface. The defining feature of high-end SPR systems is their continuous microfluidic flow [3].
Why is flow critical for cross-reactivity? When assessing weakly cross-reactive off-target receptors, the dissociation rate (
koff
) is the primary differentiator. In a static environment, dissociated analyte molecules can rebind to the surface ligand, artificially depressing the apparent off-rate. SPR's continuous flow constantly sweeps dissociated analyte away from the sensor, mitigating mass transport limitations and rebinding artifacts. This provides superior resolution for determining the lowest dissociation rates and most accurate affinities[4],[5].
Objective: Determine the exact kinetic parameters (
ka
,
kd
,
KD
) of a candidate mAb against a panel of off-target receptors.
Surface Preparation: Activate a CM5 dextran chip using standard EDC/NHS chemistry. Covalently couple an anti-human IgG (Fc-specific) capture antibody to both the active and reference flow cells.
Ligand Capture: Inject the candidate mAb at a low concentration (e.g., 1-5 µg/mL) to achieve a low, stable capture level (approx. 100–200 Response Units). Causality: Low capture density prevents steric hindrance and minimizes avidity effects, ensuring a true 1:1 binding model.
Analyte Injection: Inject a multi-concentration series (e.g., 1 nM to 100 nM) of the target receptor and off-target homologous receptors. Use a high flow rate (50 µL/min) to overcome mass transport limitations.
Dissociation & Regeneration: Allow running buffer to flow for 600 seconds to accurately capture the dissociation phase. Regenerate the capture surface using 10 mM Glycine-HCl (pH 1.5) to strip the mAb and bound receptor, preparing the surface for the next cycle.
Self-Validation System: Implement rigorous double-referencing. First, subtract the signal of the reference flow cell (no mAb captured) to eliminate bulk refractive index shifts. Second, subtract a zero-concentration buffer injection (blank) to correct for baseline drift over the extended dissociation phase[5].
Caption: Step-by-step workflow for SPR-based cross-reactivity assessment.
BLI is a label-free optical technique that measures interference patterns of white light reflected from a biosensor tip[3]. Unlike SPR, BLI utilizes a "dip-and-read" static format where sensors are moved directly into microplate wells.
Because it lacks microfluidics, BLI is highly tolerant to complex, unpurified matrices (e.g., hybridoma supernatants or cell lysates) that would otherwise clog an SPR system. While the static nature of the well can lead to minor rebinding during dissociation (potentially skewing the equilibrium constant in borderline cases)[3], its throughput and matrix tolerance make it the ideal platform for early-stage screening of hundreds of clones against multiple receptor families[4].
Objective: Rapidly screen crude mAb samples for binding to a broad panel of off-target receptors.
Hydration: Hydrate Anti-Human IgG Fc (AHC) biosensors in kinetic buffer for 10 minutes prior to the assay to stabilize the optical baseline.
Baseline: Dip sensors into a 96-well or 384-well plate containing kinetic buffer to establish the initial baseline (60s).
Loading: Move sensors into wells containing unpurified mAb supernatants. Monitor the wavelength shift until a target loading threshold is reached (120s).
Association: Transfer the loaded sensors into wells containing a fixed concentration (e.g., 50 nM) of various off-target receptor panel members (300s).
Dissociation: Move sensors back into the baseline buffer wells to monitor the dissociation rate (600s).
Self-Validation System: Include a parallel reference sensor dipped into the analyte but without the captured mAb, and a loaded sensor dipped into a buffer-only well. Subtracting these reference signals isolates the true binding response from non-specific matrix sticking and baseline drift.
Caption: BLI dip-and-read protocol for rapid cross-reactivity screening.
TR-FRET relies on non-radiative energy transfer between a donor fluorophore (typically a lanthanide like Terbium or Europium) and an acceptor dye when they are in close proximity (<10 nm)[6].
The causality behind TR-FRET's exceptional performance in cross-reactivity assays lies in the time-resolved measurement. Lanthanide donors have uniquely long emission half-lives (milliseconds). By introducing a time delay (e.g., 50–100 µs) between excitation and measurement, all short-lived background fluorescence from the sample matrix and unbound dyes completely decays[7],[8]. This enables a homogeneous, wash-free assay that measures true equilibrium binding in solution, free from the immobilization artifacts or steric hindrances that can occasionally plague SPR and BLI[9].
Experimental Protocol: Competitive TR-FRET Assay
Objective: Determine the equilibrium affinity (
IC50
) of a mAb against cross-reactive receptors in a solution-phase format.
Reagent Preparation: Label the target receptor with a Terbium cryptate (Donor) and a known tracer ligand with a compatible Acceptor dye (e.g., BODIPY FL or d2).
Assay Assembly: In a 384-well plate, combine 5 µL of Tb-Receptor, 5 µL of Acceptor-Ligand, and 10 µL of the unlabeled test mAb (acting as a competitor) at varying concentrations.
Incubation: Incubate the plate at room temperature for 2 hours. Causality: Because there are no wash steps, the system is allowed to reach true thermodynamic equilibrium.
Measurement: Read the plate on a TR-FRET compatible microplate reader. Excite at 337 nm. After a 50 µs delay, measure the emission at 665 nm (Acceptor) and 620 nm (Donor)[8].
Self-Validation System: Calculate the ratiometric signal (Emission 665 nm / Emission 620 nm). This internal referencing is critical as it automatically corrects for well-to-well volume variations, optical quenching by the matrix, and minor pipetting errors, ensuring the readout is purely a function of receptor-ligand proximity[6].
Caption: Mechanistic logic of TR-FRET utilizing time-gated fluorescence.
Data Presentation: Platform Comparison Summary
To guide assay selection, the quantitative and operational metrics of the three platforms are summarized below:
Feature
SPR (Surface Plasmon Resonance)
BLI (Biolayer Interferometry)
TR-FRET (Time-Resolved FRET)
Primary Readout
Real-time Kinetics (
ka
,
kd
,
KD
)
Real-time Kinetics (
ka
,
kd
,
KD
)
Equilibrium Affinity (
IC50
,
KD
)
Fluidics Mechanism
Continuous Microfluidic Flow
Static "Dip-and-Read"
Homogeneous Solution (No wash)
Matrix Tolerance
Low (Requires purified samples)
High (Tolerates crude lysates)
High (Time-gating removes background)
Throughput
Medium to High
High
Ultra-High (384/1536-well plates)
Rebinding Artifacts
Minimal (Flow washes analyte away)
Potential (Static well environment)
N/A (True equilibrium assay)
Immobilization
Required (Covalent or Capture)
Required (Sensor Tip Capture)
Not Required (Solution Phase)
Application Scientist's Recommendation
No single platform is a panacea for cross-reactivity assessment. The scientifically rigorous approach is orthogonal validation.
Use BLI for primary screening of unpurified hybridoma supernatants against a broad panel of off-target receptors due to its matrix tolerance and high throughput.
Transition to SPR for lead candidates to obtain high-resolution dissociation kinetics (
koff
), which are vital for distinguishing true cross-reactivity from transient, low-affinity interactions.
Employ TR-FRET when evaluating complex, multi-pass transmembrane receptors (e.g., GPCRs) where immobilization on a biosensor chip might alter the receptor's native conformation, allowing for solution-phase equilibrium profiling.
References
IPHASE Biosciences. (2025). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. IPHASE Biosciences.[Link]
U.S. Food and Drug Administration (FDA). S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.[Link]
Taylor & Francis (mAbs). (2025). Combining deep mutational scanning and SPR binning approaches for large-scale epitope identification of anti-ricin antibodies. Taylor & Francis.[Link]
ACS Publications. (2017). Cell-Surface Receptor–Ligand Interaction Analysis with Homogeneous Time-Resolved FRET and Metabolic Glycan Engineering: Application to Transmembrane and GPI-Anchored Receptors. ACS Chemical Biology. [Link]
RSC Publishing. (2026). A direct comparison of antibody and nanoMIP binding affinities to a protein target using surface plasmon resonance and electrochemical techniques. Royal Society of Chemistry. [Link]
National Institutes of Health (PMC). (2023). Diagnostic TR-FRET assays for detection of antibodies in patient samples. NIH.[Link]
ACS Publications. (2014). Time-Resolved FRET Binding Assay to Investigate Hetero-Oligomer Binding Properties: Proof of Concept with Dopamine D1/D3 Heterodimer. ACS Chemical Biology. [Link]
A comparative review of piperidine-based intermediates in pharmaceutical manufacturing
Executive Summary The piperidine ring is the most frequently utilized non-aromatic heterocycle in FDA-approved small-molecule drugs . Its ubiquitous presence in modern pharmacophores stems from its unique ability to modu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The piperidine ring is the most frequently utilized non-aromatic heterocycle in FDA-approved small-molecule drugs . Its ubiquitous presence in modern pharmacophores stems from its unique ability to modulate key physicochemical properties—specifically basicity (pKa ~10–11), lipophilicity (logD), and metabolic stability—while providing a rigid, predictable vector for 3D spatial orientation in target binding pockets .
For process chemists and drug development professionals, selecting the optimal piperidine intermediate is a critical decision that dictates the efficiency, scalability, and safety of the entire synthetic route. This guide provides an objective, data-driven comparison of three foundational piperidine intermediates: N-Boc-4-piperidone , Isonipecotic Acid , and 3-Hydroxypiperidine .
Comparative Analysis of Key Piperidine Scaffolds
N-Boc-4-piperidone: The Versatile Electrophile
N-Boc-4-piperidone is a highly versatile, orthogonally protected intermediate. The tert-butyloxycarbonyl (Boc) group is essential here; it deactivates the secondary amine of the piperidine ring, preventing it from acting as a competing nucleophile or undergoing unwanted polymerization during electrophilic functionalization at the C4 position . It is the premier choice for synthesizing C4-substituted amines via reductive amination or forming complex spirocycles.
Isonipecotic Acid (Piperidine-4-carboxylic acid): The Bifunctional Vector
Unlike the ketone-bearing piperidone, isonipecotic acid provides a pre-formed carboxylic acid handle at the C4 position. This intermediate is highly valued in the synthesis of amide-linked APIs, such as histone deacetylase (HDAC) inhibitors and the antihistamine fexofenadine . Because it is a zwitterion in its native state, it requires careful pH control or pre-protection (e.g., Boc-isonipecotic acid) to achieve regioselective coupling.
3-Hydroxypiperidine: The Chiral Handle
When stereochemistry is a prerequisite for target affinity, 3-hydroxypiperidine serves as a critical chiral pool building block. The C3 hydroxyl group allows for stereospecific cross-coupling, etherification, or inversion via Mitsunobu reactions. It is a structural cornerstone in several kinase inhibitors, most notably the JAK inhibitor tofacitinib.
Quantitative Performance & Application Data
The following table summarizes the operational metrics of these intermediates based on standard industrial scale-up parameters.
Intermediate
Primary Reactive Site
Typical Reaction Yields
Scalability Profile
Cost-Efficiency
Key API Applications
N-Boc-4-piperidone
C4 (Ketone)
85–100%
High (Multi-kg)
Indinavir, Trandolapril, Fentanyl analogs
Isonipecotic Acid
C4 (Carboxylic Acid)
80–95%
Very High (Ton)
$
Fexofenadine, HDAC Inhibitors
3-Hydroxypiperidine
C3 (Hydroxyl)
70–85%
Medium (Requires chiral resolution)
$
Tofacitinib, Alogliptin
Workflow & Decision Visualization
Selecting the correct intermediate depends heavily on the structural requirements of the target API. The decision matrix below outlines the logical flow for scaffold selection.
Fig 2: Decision matrix for selecting piperidine intermediates in API synthesis.
Self-Validating Experimental Methodologies
As a process scientist, executing a reaction is only half the battle; the protocol must be designed to self-validate through strategic in-process monitoring and chemically logical workup procedures.
Protocol A: Reductive Amination of N-Boc-4-piperidone
Objective: Synthesize a C4-substituted secondary amine.
Causality & Rationale: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium Borohydride (NaBH₄). NaBH(OAc)₃ is a mild reducing agent that is sterically hindered and electron-deficient. It will not reduce the starting N-Boc-4-piperidone ketone at room temperature, but it will rapidly reduce the highly electrophilic iminium ion generated in situ. This kinetic preference prevents the formation of N-Boc-4-hydroxypiperidine as a dead-end byproduct.
Step-by-Step Procedure:
Imine Formation: Dissolve N-Boc-4-piperidone (1.0 eq) and the target primary amine (1.05 eq) in anhydrous Dichloromethane (DCM). Add glacial acetic acid (1.2 eq) to adjust the pH to ~4-5. Causality: The weak acid protonates the ketone oxygen, increasing its electrophilicity without fully protonating the nucleophilic amine.
Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq) over 15 minutes. Stir at room temperature for 4–6 hours.
In-Process Validation: Monitor via TLC (Hexane/EtOAc 7:3) using a Ninhydrin stain. The reaction is complete when the UV-active ketone spot disappears and a polar, ninhydrin-active spot (the product amine) appears.
Orthogonal Workup: Quench the reaction with saturated aqueous NaHCO₃. Causality: The bicarbonate neutralizes the acetic acid and hydrolyzes the boron complexes. The resulting free-base amine product partitions cleanly into the DCM layer, leaving boron salts in the aqueous phase. Extract, dry over Na₂SO₄, and concentrate.
Fig 1: Mechanistic pathway of reductive amination using N-Boc-4-piperidone.
Protocol B: Amide Coupling with N-Boc-Isonipecotic Acid
Objective: Synthesize a piperidine-4-carboxamide derivative.
Causality & Rationale: To prevent oligomerization, the piperidine nitrogen must be protected (hence, N-Boc-isonipecotic acid). We use HATU as the coupling reagent alongside DIPEA. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen in the pyridine ring of HOAt provides neighboring group participation, accelerating the aminolysis step and overcoming the steric hindrance of the secondary carbon at the C4 position.
Step-by-Step Procedure:
Activation: Dissolve N-Boc-isonipecotic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 10 minutes. Validation: LC-MS will show the mass of the HOAt-active ester intermediate.
Coupling: Add the target amine (1.1 eq) and stir for 2 hours at room temperature.
Orthogonal Workup: Dilute with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Causality: This sequence is self-validating. The HCl wash removes unreacted basic amines and DIPEA; the NaHCO₃ wash removes unreacted isonipecotic acid and the acidic HOAt byproduct. The resulting organic layer contains only the neutral amide product.
Conclusion
The selection between N-Boc-4-piperidone, Isonipecotic acid, and 3-Hydroxypiperidine dictates the trajectory of a pharmaceutical synthesis. While N-Boc-4-piperidone offers unmatched versatility for C-N bond formation via reductive amination, isonipecotic acid provides a highly scalable, atom-economical route for amide-linked pharmacophores. Understanding the mechanistic causality behind their reactivity ensures robust, self-validating manufacturing processes.
References
Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) . RSC Publishing. URL:[Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride
Comprehensive Safety and Operational Guide for Handling 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine Hydrochloride As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, b...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide for Handling 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine Hydrochloride
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a rigorous, self-validating system of risk mitigation. 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride is a specialized synthetic intermediate and pharmacophore utilized in advanced drug development. While the methoxybenzyl ether moiety increases the molecule's lipophilicity, its hydrochloride salt formulation dictates its physical behavior: it is a crystalline solid prone to aerosolization, highly irritating to mucous membranes, and acutely toxic if ingested[1],[2].
This guide provides the mechanistic reasoning behind required Personal Protective Equipment (PPE) and outlines field-proven, step-by-step protocols for safe operation, spill response, and disposal.
Mechanistic Hazard Profile: The "Why" Behind the Protocol
To establish a culture of safety, researchers must understand the causality of a chemical's hazards. Piperidine hydrochloride derivatives present specific physical and biological risks that dictate our engineering controls[3].
Table 1: Hazard Classification and Mechanistic Causality
Hazard Category
Regulatory Classification
Mechanistic Causality & Physical Reality
Acute Toxicity
Oral Tox. Category 3 (H301)
The compound is highly bioavailable via the gastrointestinal tract. Accidental ingestion of even small quantities of aerosolized dust can lead to systemic toxicity[1].
Corrosion / Irritation
Skin Irrit. 2 / Eye Dam. 1
The hygroscopic nature of the hydrochloride salt means airborne dust readily dissolves in basal tears or sweat, creating a localized, highly concentrated irritating solution[2].
Combustible Dust
Physical Hazard
Fine organic dust dispersed in the air can form explosive mixtures. Static discharge during the weighing of dry powders acts as an ignition source[3],[4].
Personal Protective Equipment (PPE) Matrix
Every piece of PPE must be treated as a self-validating barrier. If a barrier fails, the system must be designed so that secondary engineering controls (like a fume hood) prevent exposure.
Eye & Face Protection: Tight-sealing chemical safety goggles (approved under EN 166 or NIOSH standards) are mandatory[1]. Standard safety glasses are insufficient because they do not protect against aerosolized micro-particulates that can bypass the lenses.
Skin & Hand Protection: Wear double-layered nitrile gloves. The outer glove acts as the primary barrier against the solid powder, while the inner glove protects against potential transdermal penetration if the salt dissociates in sweat. Gloves must be inspected for micro-tears prior to use and removed using the "glove-in-glove" technique to avoid secondary contamination[1].
Respiratory Protection: Handling must occur inside a certified chemical fume hood. If a risk assessment dictates handling outside a hood (e.g., bulk transfer), a half-face respirator equipped with particulate filters (EN 143 or NIOSH N95/P100) is required as a backup to engineering controls[1],[3].
Body Protection: A fully buttoned, flame-resistant laboratory coat. Ensure no exposed skin exists between the glove cuff and the lab coat sleeve.
Operational Workflow & Handling Protocol
The following protocol is designed to minimize dust generation and ensure continuous containment validation.
Step-by-Step Handling Methodology:
System Validation: Verify the chemical fume hood face velocity is >100 feet per minute (fpm). The physical pull of the sash acts as a continuous validation of your containment system.
Static Mitigation: Ground all powder-handling equipment. Use anti-static, grounded spatulas (e.g., ceramic or specialized coated metals) to prevent electrostatic buildup during weighing.
Weighing & Transfer: Tare the receiving vessel. Carefully transfer the 3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride using smooth, deliberate motions to prevent dust aerosolization.
Sealing: Immediately cap both the source container and the receiving vessel before removing them from the fume hood.
Solubilization (If applicable): Add solvents to the solid within the fume hood. Do not attempt to pour the dry powder into a solvent outside of containment.
Logical workflow for safe handling and spill decision-making.
Spill Response & Decontamination Plan
In the event of a spill, do not immediately use water . Adding water to a bulk spill of piperidine hydrochloride will dissolve the salt, rapidly spreading the toxic compound and making it harder to contain.
Step-by-Step Spill Response:
Evacuate & Assess: Clear personnel from the immediate area. Advise others of the moderate hazard[5].
Don Emergency PPE: Ensure tight-sealing goggles and a particulate respirator are worn before approaching the spill.
Dry Clean-Up (Bulk Removal): Use dry clean-up procedures. Carefully sweep up the powder using a dedicated brush and pan, or vacuum the area using an explosion-proof machine designed to be grounded[5],.
Containment: Place the recovered spilled material into a clean, dry, sealable, and clearly labeled plastic container[5].
Wet Decontamination: Only after the bulk solid has been removed, wipe down the affected surfaces with a damp, disposable cloth (using water or a dilute mild acidic solution to neutralize residual free base, if applicable). Dispose of the cloths as hazardous solid waste.
Waste Disposal Plan
Piperidine hydrochloride derivatives must not be allowed to enter drains or waterways[4]. They must be treated as hazardous chemical waste.
Step-by-Step Disposal Methodology:
Solid Waste: Place all contaminated PPE, empty vials, and dry spill-cleanup materials into heavy-duty plastic bags. Double-bag the waste and seal securely.
Labeling: Label the container accurately as "Hazardous Waste: TOXIC SOLID, ORGANIC, N.O.S. (Contains Substituted Piperidine Hydrochloride)"[4].
Liquid Waste: If the chemical has been dissolved in aqueous or organic solvents, segregate into the appropriate halogenated or non-halogenated waste carboys. Ensure the carboy is kept tightly closed in a well-ventilated, designated corrosives/toxics area[2].
Transfer: Transfer to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations[4].
Segregation and disposal pathways for piperidine derivative waste.
References
Sdfine. Safety Data Sheet: Piperidine Hydrochloride. Available at: [Link]